Pandamarilactonine A
Description
Properties
IUPAC Name |
(5Z)-3-methyl-5-[4-[(2R)-2-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-12-10-14(22-17(12)20)6-3-4-8-19-9-5-7-15(19)16-11-13(2)18(21)23-16/h6,10-11,15-16H,3-5,7-9H2,1-2H3/b14-6-/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSICZNIIIPFAAO-UPYRFZFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)C2CCCN2CCCC=C3C=C(C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)[C@H]2CCCN2CCC/C=C\3/C=C(C(=O)O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pandamarilactonine A discovery from Pandanus amaryllifolius
An In-depth Exploration of the Isolation, Structure, and Biological Activity of a Promising Alkaloid from Pandanus amaryllifolius
This technical guide provides a comprehensive overview of the discovery of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the extraction, purification, structural elucidation, and biological evaluation of this natural product.
Introduction
Pandanus amaryllifolius, commonly known as pandan, is a tropical plant widely used in Southeast Asian cuisine for its distinct aroma. Beyond its culinary applications, the plant has a history of use in traditional medicine. Phytochemical investigations have revealed a rich diversity of bioactive compounds within Pandanus amaryllifolius, including a class of structurally unique pyrrolidine alkaloids. Among these, this compound has emerged as a compound of significant interest due to its potential pharmacological activities.
Isolation and Purification
The isolation of this compound from the leaves of Pandanus amaryllifolius is typically achieved through an acid-base extraction methodology. This process leverages the basic nature of alkaloids to separate them from other plant constituents.
Experimental Protocol: Acid-Base Extraction
A detailed protocol for the acid-base extraction of alkaloids from Pandanus amaryllifolius leaves is outlined below.
Materials:
-
Dried and powdered leaves of Pandanus amaryllifolius
-
Ethanol (B145695) (95%)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (B78521) (NaOH), 2M or Ammonium (B1175870) hydroxide (NH₄OH)
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: The dried and powdered leaves are macerated with 95% ethanol at room temperature. The mixture is filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.
-
Acid-Base Partitioning:
-
The crude ethanol extract is dissolved in a mixture of diethyl ether and 2M hydrochloric acid.
-
The mixture is transferred to a separatory funnel and shaken vigorously. The acidic aqueous layer, containing the protonated alkaloids, is collected. The organic layer is discarded.
-
The acidic aqueous layer is then basified to a pH of 9-10 using 2M sodium hydroxide or concentrated ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The basified aqueous solution is then extracted multiple times with chloroform. The chloroform layers are combined.
-
-
Drying and Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude alkaloid extract.
-
Purification: The crude alkaloid extract is further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate this compound.[1]
References
The Isolation and Structural Elucidation of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation, structure elucidation, and biological activity of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. This document details the experimental protocols for its extraction and purification, summarizes its key spectral data for structural confirmation, and presents its known antimicrobial properties.
Isolation of this compound
This compound is naturally found in the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2] The isolation of this compound is a multi-step process involving solvent extraction, acid-base partitioning, and chromatographic separation.
Experimental Protocol for Isolation
The following protocol outlines the general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius.[3]
1.1.1. Plant Material and Extraction:
-
Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) are percolated with methanol (B129727) (MeOH) for three consecutive days.[3]
-
The combined methanolic filtrate is concentrated under reduced pressure to yield a crude extract.[3]
1.1.2. Acid-Base Partitioning:
-
The crude extract is dissolved in 1M sulfuric acid (H₂SO₄) and partitioned with dichloromethane (B109758) (DCM) three times.[3]
-
The acidic aqueous layer is then basified to a pH of 8 with sodium carbonate (Na₂CO₃).[3]
-
The basified solution is extracted again with DCM. The combined organic layers are concentrated under reduced pressure to obtain the crude alkaloidal extract.[3]
1.1.3. Chromatographic Purification:
-
The crude alkaloidal extract is subjected to silica (B1680970) gel column chromatography.
-
Further purification is achieved through subsequent chromatographic techniques, such as medium-pressure liquid chromatography, to yield pure this compound.[4]
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][6][7] The proposed structure was ultimately confirmed by total synthesis.[8][9]
Spectroscopic Data
High-resolution mass spectrometry established the molecular formula of this compound as C₁₈H₂₃NO₄.[4][5] Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, were instrumental in elucidating the connectivity and stereochemistry of the molecule.[5][10]
Table 1: Spectroscopic Data for this compound
| Technique | Observation |
| High-Resolution Mass Spectrometry (HR-FAB-MS) | m/z 318.1721 [M + H]⁺, consistent with the molecular formula C₁₈H₂₃NO₄.[5] |
| ¹H NMR | The ¹H NMR spectrum shows characteristic signals for a pyrrolidine ring, two α,β-unsaturated γ-lactone moieties, and a γ-alkylidene group.[6] |
| ¹³C NMR | The ¹³C NMR spectrum confirms the presence of 18 carbon atoms, including carbonyl carbons of the lactone rings, olefinic carbons, and aliphatic carbons of the pyrrolidine ring and alkyl chains.[1][6] |
Note: A detailed table of specific ¹H and ¹³C NMR chemical shifts for this compound is best obtained by referencing the primary literature cited.
Biological Activity
This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.
Antimicrobial Activity
Studies have shown that this compound is the most active among several alkaloids isolated from P. amaryllifolius against P. aeruginosa.[3][6][11]
Table 2: Antimicrobial Activity of this compound against Pseudomonas aeruginosa
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | 15.6 µg/mL | [3][11] |
| Minimum Bactericidal Concentration (MBC) | 31.25 µg/mL | [3][11] |
Visualized Workflows
The following diagrams illustrate the key processes in the study of this compound.
Caption: Workflow for the isolation of this compound.
References
- 1. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
- 10. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 11. semanticscholar.org [semanticscholar.org]
Biomimetic Total Synthesis of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biomimetic total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the tropical medicinal plant Pandanus amaryllifolius Roxb. The structure of this compound, along with its diastereomer Pandamarilactonine B, was confirmed through a biomimetic synthesis approach.[1][2] This document details the proposed biosynthetic pathway, the synthetic strategy, and available experimental data, offering valuable insights for researchers in natural product synthesis and drug development.
Introduction
This compound is a member of the Pandanus alkaloids, a family of natural products characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety.[1][3] These compounds are of interest due to the traditional medicinal applications of P. amaryllifolius, which include treatments for a variety of ailments.[4] The biomimetic total synthesis serves not only to confirm the proposed structure of the natural product but also to provide a synthetic route for producing analogs for further biological evaluation. The key precursor in the biosynthesis of many Pandanus alkaloids is believed to be pandanamine, a symmetrical secondary amine.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to proceed from 4-hydroxy-4-methylglutamic acid, which is a known constituent of related Pandanus species. This amino acid is thought to be a precursor to the key intermediate, pandanamine. The proposed pathway involves the formation of two γ-lactone rings, followed by cyclization and subsequent transformations to yield the final product.
Caption: Proposed biosynthetic route to this compound via the key intermediate pandanamine.
Biomimetic Total Synthesis
The first biomimetic total synthesis of this compound was accomplished by Takayama et al. This synthesis provided chemical support for the proposed biogenetic route and confirmed the structure that had been deduced from spectroscopic analysis. A key feature of this synthesis is the construction of the characteristic spiro-N,O-acetal core.
A related synthesis of Pandamarilactone-1, which also produced Pandamarilactonines A-D as side products, utilized a furan (B31954) oxidation strategy. This approach also centered on a key intermediate analogous to pandanamine, which undergoes spirocyclization and elimination.
Synthetic Workflow Overview
The general synthetic strategy involves the preparation of a symmetrical di(furylalkyl)amine precursor, followed by oxidation of the furan rings to form butenolides. The subsequent acid-mediated spirocyclization and elimination cascade yields the target this compound, often as a mixture with its diastereomers.
Caption: General experimental workflow for the biomimetic synthesis of this compound.
Quantitative Data
While the seminal paper by Takayama et al. mentions that the yield of the final stage of their synthesis was not satisfactory, specific quantitative data from the abstract is limited. In a related synthesis of Pandamarilactone-1 by Pearson et al., this compound was obtained as part of a mixture. The yield for the direct conversion to Pandamarilactone-1 was reported as 12%, with the remainder being a mixture of Pandamarilactonines A-D.
| Step | Product(s) | Reported Yield | Reference |
| Acid-mediated spirocyclization | Pandamarilactone-1 | 12% | Pearson et al., 2014 |
| Mixture of Pandamarilactonines A-D | Majority | Pearson et al., 2014 | |
| Final step of biomimetic synthesis | This compound and B | Not satisfactory | Takayama et al., 2000 |
Experimental Protocols
Detailed experimental protocols require access to the full research articles. However, based on the provided information, the key experimental steps can be outlined as follows.
Synthesis of the Di(furylalkyl)amine Precursor
The synthesis of the symmetrical di(furylalkyl)amine precursor can be achieved through various routes. One approach involves the reaction of functionalized acetylide organometallics with hydroxyacetone, followed by cyclodehydration to form the furan rings. Subsequent functional group manipulations, such as converting a terminal alkyne to a chloropropyl group, followed by reductive amination, can yield the desired amine.
Furan Oxidation
The oxidation of the furan moieties is a crucial step to generate the butenolide rings. A common method employed is photooxidation using singlet oxygen (¹O₂). This reaction is typically carried out in the presence of a photosensitizer, such as methylene (B1212753) blue, under irradiation with visible light. The resulting bis(methoxybutenolide) derivative is a masked form of pandanamine.
Spiro-N,O-acetalization and Elimination
The final step in the biomimetic synthesis is the acid-catalyzed cascade reaction. Treatment of the bis(methoxybutenolide) intermediate with an acid, such as sulfuric acid (H₂SO₄), in a biphasic system (e.g., H₂O/CH₂Cl₂) can initiate the spirocyclization and subsequent elimination to afford this compound along with its diastereomers. The reaction conditions, particularly the amount of acid, can influence the product distribution.
Conclusion
The biomimetic total synthesis of this compound has been instrumental in confirming its structure and providing a plausible biosynthetic pathway. The synthetic strategies, particularly those involving furan oxidation and acid-catalyzed spirocyclization, offer a robust platform for the synthesis of other Pandanus alkaloids. Further optimization of the reaction conditions could improve the yield and diastereoselectivity of the synthesis, facilitating more detailed biological studies of these intriguing natural products. For complete and detailed experimental procedures, consultation of the primary literature is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
Pandamarilactonine A: A Technical Guide on its Chemical Properties and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid first isolated from the leaves of Pandanus amaryllifolius, a plant widely used in Southeast Asian cuisine and traditional medicine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and stereochemistry of this compound, with a focus on the pivotal revision of its relative stereochemistry through total synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential applications of this natural product.
Chemical Properties
This compound is a complex molecule with a pyrrolidinyl-α,β-unsaturated γ-lactone moiety.[4][5] Its chemical properties have been characterized through various spectroscopic methods and total synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₄ | Inferred from related compounds |
| Appearance | Amorphous powder | [5] |
| Optical Rotation | [α]D²⁵ +8.5 (c 0.4, CHCl₃) for (+)-enantiomer | Takayama et al. (2005) |
Note: Detailed physicochemical properties like melting point, boiling point, and solubility are not extensively reported in the reviewed literature.
Stereochemistry
The stereochemistry of this compound was a subject of revision. Initially proposed based on spectroscopic analysis, the relative stereochemistry was later corrected through total synthesis by the research group of Hiromitsu Takayama.[6][7][8]
The key revision centered on the relative configuration of the stereocenters at the junction of the pyrrolidine ring and the lactone moiety. The total synthesis of this compound and its related alkaloids, Pandamarilactonine-C and -D, allowed for unambiguous assignment of the correct relative stereochemistry.[6][7][8]
The logical workflow for the revision of this compound's stereochemistry is depicted below.
Spectroscopic Data
The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following table summarizes the reported ¹H and ¹³C NMR data for the revised structure.
¹H NMR (CDCl₃, 500 MHz)
| Proton | Chemical Shift (δ, ppm) |
| H-2' | 3.18 |
| H-5 | 4.73 |
| H-4 | 7.13 |
| Me-6 | 1.93 |
¹³C NMR (CDCl₃, 125 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 174.3 |
| C-3 | 130.7 |
| C-4 | 147.7 |
| C-5 | 83.8 |
| C-6 | 10.7 |
| C-2' | - |
| C-3' | - |
| C-4' | - |
| C-5' | - |
Note: This is a partial list of the key NMR signals as reported in the literature. For a complete assignment, refer to the primary research articles.[5]
Experimental Protocols
Isolation of this compound
The general procedure for the isolation of this compound from the leaves of Pandanus amaryllifolius involves the following steps:
-
Extraction: The fresh leaves are typically macerated and extracted with a solvent such as methanol.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction. The extract is acidified, washed with an organic solvent to remove neutral and acidic components, and then basified to liberate the free alkaloids, which are subsequently extracted into an organic solvent like chloroform.
-
Chromatography: The crude alkaloid mixture is then subjected to multiple chromatographic separations, typically starting with silica (B1680970) gel column chromatography followed by further purification using techniques like medium-pressure liquid chromatography (MPLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[6]
The workflow for a typical isolation process is outlined below.
Total Synthesis
The total synthesis of this compound was instrumental in revising its stereochemistry. While several synthetic routes have been developed, a key approach involves the construction of the pyrrolidine and butenolide moieties and their subsequent coupling. The synthesis by Takayama and colleagues provided the basis for the stereochemical revision.[7][8] Although detailed, step-by-step laboratory procedures are beyond the scope of this guide, the general synthetic strategy is a valuable reference.
Biological Activity and Signaling Pathways
Preliminary studies have shown that this compound exhibits antimicrobial activity.[2][3] Specifically, it was found to be active against Pseudomonas aeruginosa.[2] However, based on the current body of scientific literature, there is no information available regarding the specific signaling pathways through which this compound exerts its biological effects. Further research is required to elucidate its mechanism of action and to explore its potential as a therapeutic agent.
Conclusion
This compound is a structurally interesting natural product with a revised stereochemistry that was unequivocally established through total synthesis. This technical guide has summarized its key chemical properties, spectroscopic data, and the methodologies for its isolation and synthesis. While its antimicrobial activity has been noted, its mechanism of action and interaction with cellular signaling pathways remain an open area for future investigation. The information presented here serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery who are interested in the potential of this compound and related alkaloids.
References
- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and characterization of two new alkaloids, norpandamarilactonine-A and -B, from Pandanus amaryllifolius by spectroscopic and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scite.ai [scite.ai]
- 7. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Bioactive Potential of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the current understanding of its biological activities, supported by available quantitative data, detailed experimental protocols, and visualizations of associated workflows. The information presented herein is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this natural product.
Biological Activities of this compound
Current research indicates that this compound exhibits a range of biological activities, including antimicrobial, neuroprotective, and potential anti-inflammatory and anticancer effects. The following sections delve into the specifics of each of these activities.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties, particularly against the pathogenic bacterium Pseudomonas aeruginosa.
Quantitative Data
| Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Pseudomonas aeruginosa | 15.6 | 31.25 |
| Escherichia coli | Moderate Inhibition | Not Reported |
| Staphylococcus aureus | Moderate Inhibition | Not Reported |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial activity of this compound was assessed using a broth microdilution method.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an agar (B569324) plate. The plate is then incubated at 37°C for 24 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Workflow for MIC and MBC Determination.
Neuroprotective Activity
Recent studies have highlighted the potential of this compound in the context of neurodegenerative diseases by demonstrating its ability to inhibit the formation of Amyloid-beta (Aβ) aggregates and Advanced Glycation End-products (AGEs).
Quantitative Data
| Assay | Concentration | Inhibition (%) |
| AGEs Formation Inhibition (BSA-dextrose model) | 100 µg/mL | 74 |
| AGEs Formation Inhibition (BSA-dextrose model) | 50 µg/mL | 50 |
Experimental Protocol: Inhibition of Advanced Glycation End-products (AGEs) Formation
This assay evaluates the ability of a compound to inhibit the non-enzymatic glycation of proteins.
-
Reaction Mixture: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein and a reducing sugar such as dextrose or fructose (B13574) to induce glycation.
-
Treatment: Different concentrations of this compound are added to the reaction mixture. A control group without the test compound is also included.
-
Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-14 days) to allow for the formation of AGEs.
-
Fluorescence Measurement: The formation of fluorescent AGEs is quantified by measuring the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.
-
Calculation: The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples treated with this compound to that of the untreated control.
Workflow for AGEs Formation Inhibition Assay.
Anti-Inflammatory and Anticancer Activities
While extracts and total alkaloid mixtures from Pandanus amaryllifolius have shown anti-inflammatory and cytotoxic activities, specific quantitative data for isolated this compound is currently limited in the publicly available scientific literature. Further research is required to elucidate its specific contributions to these biological effects.
Prospective Experimental Protocols
-
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Treatment: The stimulated cells are treated with various concentrations of this compound.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to quantify the anti-inflammatory potency.
-
Prospective Workflow for NO Inhibition Assay.
-
Anticancer Activity (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates.
-
Treatment: The cells are treated with various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC50 Calculation: The IC50 value, representing the concentration that inhibits 50% of cell growth, is calculated.
-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Pandamarilactonine A and its structurally related alkaloids. Sourced primarily from the leaves and roots of various species of the Pandanus genus, these compounds have garnered significant interest within the scientific community for their diverse biological activities, including antimicrobial and anti-inflammatory properties. This document consolidates the current knowledge on their botanical origins, presents quantitative data on their isolation, details the experimental protocols for their extraction and characterization, and illustrates key processes through diagrams.
Botanical Distribution and Alkaloid Profile
The principal natural source of this compound and its related alkaloids is Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma in culinary applications and for its traditional medicinal uses.[1][2] Phytochemical investigations have revealed a rich diversity of alkaloids within this and other Pandanus species, such as Pandanus tectorius. These alkaloids can be broadly categorized based on their skeletal structures, which often feature a γ-alkylidene-α,β-unsaturated-γ-lactone or γ-lactam system.[1]
The alkaloid composition can vary depending on the geographical location of the plant material, with studies reporting on samples collected from Vietnam, Indonesia, and the Philippines.[3][4][5] Both the leaves and roots of P. amaryllifolius have been found to be sources of these compounds, with some alkaloids being unique to a specific plant part.[4][5]
Quantitative Data on Alkaloid Isolation
The yield of total alkaloid mixtures and individual compounds from Pandanus species can vary. The following tables summarize the available quantitative data from the cited literature.
Table 1: Total Alkaloid Yield from Pandanus Species
| Plant Species | Plant Part | Yield of Total Alkaloid Mixture (%) | Reference |
| Pandanus amaryllifolius | Leaves | Not explicitly quantified in most studies, but a crude alkaloidal extract is the starting point for isolation. | [6] |
| Pandanus tectorius | Not specified | 0.02 | [3] |
Table 2: Isolated Alkaloids from Pandanus Species
| Alkaloid Name | Plant Source | Plant Part | Reference |
| This compound | Pandanus amaryllifolius | Leaves | [2][7] |
| Pandamarilactonine B | Pandanus amaryllifolius, Pandanus tectorius | Leaves | [2][3] |
| Pandamarilactonine C | Pandanus amaryllifolius | Leaves | [8] |
| Pandamarilactonine D | Pandanus amaryllifolius | Leaves | [8] |
| 5(E)-pandamarilactonine-32 | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandamarilactonine G | Pandanus tectorius | Not specified | [3] |
| Pandamarilactonine H | Pandanus amaryllifolius | Roots | [5] |
| N-acetylnorthis compound | Pandanus amaryllifolius, Pandanus tectorius | Aerial Parts | [1][3] |
| N-acetylnorpandamarilactonine B | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandalizine A | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandalizine B | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandanmenyamine | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandamarilactone-1 | Pandanus amaryllifolius | Leaves | [2] |
| Pandamarilactone-32 | Pandanus amaryllifolius | Leaves | [2] |
| Pandamarilactone 2 | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandamarilactone 3 | Pandanus amaryllifolius | Aerial Parts | [1] |
| Pandalactonine | Pandanus amaryllifolius | Aerial Parts | [1] |
| 6E-pandanamine | Pandanus amaryllifolius | Leaves | [4] |
| Dubiusamine A | Pandanus tectorius | Not specified | [3] |
Experimental Protocols
The isolation and characterization of this compound and related alkaloids involve a series of well-established phytochemical techniques. The following sections detail the typical methodologies cited in the literature.
General Extraction and Isolation Workflow
A common approach for the extraction of these alkaloids involves an initial solvent extraction of the dried and powdered plant material, followed by an acid-base partitioning to separate the alkaloids from other secondary metabolites. Further purification is achieved through various chromatographic techniques.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. New alkaloids from Pandanus amaryllifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 8. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from the leaves of Pandanus amaryllifolius. The structural elucidation of this natural product was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with its relative stereochemistry being definitively established through total synthesis. This document collates the key spectroscopic data and experimental methodologies from pivotal publications to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Core Spectroscopic Data
The structural framework of this compound was pieced together using one- and two-dimensional NMR experiments, while its molecular weight and fragmentation pattern were determined by mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 3.61 | m | |
| 3 | 1.85, 2.05 | m | |
| 4 | 1.60 | m | |
| 5 | 2.95, 3.25 | m | |
| 7 | 5.98 | s | |
| 8 | 1.88 | s | |
| 10 | 6.83 | q | 7.0 |
| 11 | 1.87 | d | 7.0 |
| 14 | 4.80 | d | 9.5 |
| 15 | 3.45 | m | |
| 16 | 1.30, 1.95 | m | |
| 17 | 2.90, 3.20 | m | |
| 18 | 1.25 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 60.4 |
| 3 | 31.8 |
| 4 | 24.5 |
| 5 | 53.8 |
| 6 | 170.5 |
| 7 | 118.2 |
| 8 | 163.4 |
| 9 | 9.7 |
| 10 | 138.1 |
| 11 | 13.5 |
| 13 | 173.8 |
| 14 | 82.1 |
| 15 | 58.7 |
| 16 | 28.7 |
| 17 | 54.2 |
| 18 | 21.2 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-FABMS | Positive | 318.1705 | [M+H]⁺ (Calculated for C₁₈H₂₄NO₄: 318.1705) |
Experimental Protocols
The spectroscopic data presented above were obtained following specific experimental procedures as detailed in the primary literature.
NMR Spectroscopy
The ¹H and ¹³C NMR spectra were recorded on a Bruker AM-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. The solvent used was deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26 and δC 77.0).
Mass Spectrometry
High-resolution mass spectra were obtained using a JEOL JMS-700 mass spectrometer with fast atom bombardment (FAB) as the ionization technique.
Workflow and Structural Elucidation
The process of isolating and characterizing a novel natural product like this compound follows a systematic workflow. This involves extraction from the natural source, purification, and subsequent structural elucidation using a combination of spectroscopic methods. The logical flow of this process is depicted in the diagram below.
Caption: Workflow for the isolation and structural elucidation of this compound.
The initial structural hypothesis based on spectroscopic data was later refined through total synthesis, which unequivocally established the relative stereochemistry of this compound. This comprehensive approach, combining advanced spectroscopic techniques with synthetic chemistry, is fundamental in modern natural product research.
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Pandamarilactonine A in Pandanus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Pandamarilactonine A, a notable alkaloid isolated from Pandanus species, particularly Pandanus amaryllifolius. While significant progress has been made in the isolation, structure elucidation, and total synthesis of this compound, the intricate enzymatic steps of its natural biosynthesis remain largely uncharted territory. This document synthesizes the available literature, proposes a plausible biosynthetic pathway based on biomimetic synthesis and precursor identification, and outlines the experimental methodologies required for its full elucidation.
Introduction to this compound
This compound is a pyrrolidine (B122466) alkaloid that, along with its congeners, has been isolated from various Pandanus species.[1][2][3] These compounds are of interest to the scientific community due to their unique chemical structures and potential pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for several reasons: it can provide insights into the novel enzymatic reactions that nature employs, pave the way for the biotechnological production of these alkaloids, and facilitate the chemoenzymatic synthesis of novel derivatives with enhanced therapeutic properties.
A Plausible Biosynthetic Pathway
Direct enzymatic evidence for the biosynthesis of this compound has not yet been reported. However, a plausible pathway has been proposed based on the isolation of key intermediates and successful biomimetic total syntheses.[4][5] The proposed pathway commences from the primary metabolite L-leucine and proceeds through several key intermediates to yield this compound.
Proposed Precursors
The biosynthesis is thought to begin with the amino acid L-leucine , which is hypothesized to be a precursor for the formation of 4-hydroxy-4-methylglutamic acid .[5] This intermediate is then proposed to be a key building block for the symmetrical secondary amine, pandanamine (B1209056) .[4][5] Pandanamine is considered a crucial branching point in the biosynthesis of several Pandanus alkaloids.[5]
The Central Role of Pandanamine
Pandanamine, a symmetrical secondary amine, has been isolated from Pandanus amaryllifolius and is considered a key biogenetic precursor to this compound.[5] The structure of pandanamine provides the core skeleton upon which the final steps of the biosynthesis are built.
Final Steps to this compound
The conversion of pandanamine to this compound likely involves a series of enzymatic transformations, including oxidation and cyclization, to form the characteristic γ-lactone rings. While the specific enzymes catalyzing these steps are unknown, the feasibility of this transformation has been demonstrated through biomimetic chemical synthesis.[1][5]
Quantitative Data: A Research Gap
To date, there is a notable absence of quantitative data in the literature concerning the biosynthesis of this compound. Key information such as the in vivo and in vitro kinetics of the biosynthetic enzymes, the concentrations of precursors and intermediates within Pandanus species, and the overall yield of the pathway are yet to be determined. The following table is provided as a template for researchers to summarize such data as it becomes available.
| Parameter | Value | Units | Experimental Context | Reference |
| Precursor Concentration | ||||
| L-Leucine | µg/g FW | P. amaryllifolius leaves | ||
| Intermediate Concentration | ||||
| Pandanamine | µg/g FW | P. amaryllifolius leaves | ||
| Enzyme Kinetics (Hypothetical) | ||||
| Enzyme Name (e.g., Pandanamine Oxidase) | ||||
| Km for Pandanamine | µM | Recombinant enzyme assay | ||
| kcat | s-1 | Recombinant enzyme assay | ||
| Product Yield | ||||
| This compound | µg/g FW | P. amaryllifolius leaves |
Experimental Protocols for Pathway Elucidation
The full elucidation of the this compound biosynthetic pathway will require a combination of classical biochemical techniques and modern molecular biology approaches. The following are detailed methodologies for key experiments that would be essential in this endeavor.
Isotopic Labeling Studies
Objective: To definitively trace the incorporation of precursors into this compound.
Methodology:
-
Precursor Synthesis: Synthesize isotopically labeled precursors, such as 13C- or 14C-labeled L-leucine.
-
Feeding Experiments: Administer the labeled precursor to Pandanus plant tissues (e.g., leaf discs, cell cultures, or whole plants) through feeding solutions.
-
Incubation: Allow the plant tissue to metabolize the labeled precursor over a time course (e.g., 24, 48, 72 hours).
-
Extraction and Purification: Harvest the tissue and perform a standard alkaloid extraction. Isolate this compound using chromatographic techniques (e.g., HPLC).
-
Detection and Analysis: Analyze the purified this compound for the incorporation of the isotopic label using mass spectrometry (for 13C) or liquid scintillation counting (for 14C). The position of the label can be determined by NMR spectroscopy for 13C.
References
- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Chemistry of Pandanus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial Pharmacological Screening of Pandamarilactonine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial pharmacological screening of Pandamarilactonine A, an alkaloid isolated from the leaves of Pandanus amaryllifolius. The document synthesizes available data on its biological activities, presents experimental methodologies from key studies, and visualizes potential mechanisms of action and experimental workflows.
Quantitative Pharmacological Data
The initial pharmacological evaluation of this compound has focused on its antimicrobial and potential antidyslipidemic properties. The following tables summarize the key quantitative findings from these studies.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Result | Concentration |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | Active | 15.6 µg/mL |
| Pseudomonas aeruginosa | Minimum Bactericidal Concentration (MBC) | Active | 31.25 µg/mL |
Source: Laluces et al., 2015[1][2]
Table 2: In Silico Antidyslipidemic Activity of this compound
| Target Protein | PDB ID | Binding Energy (kcal/mol) |
| HMG-CoA Reductase | 1HW9 | -5.51 |
| PPAR alpha | 6LX4 | -9.10 |
| NPC1L1 | 7DFZ | -9.71 |
Source: Lumbanraja et al., 2022[3]
Table 3: In Silico Safety Profile of Pandamarilactonines
| Test | Result (Value) | Unit |
| LD50 | 2.736 | mol/kg |
Source: Lumbanraja et al., 2022[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of initial findings. The following sections describe the protocols used in the key pharmacological studies of this compound.
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Workflow for Antimicrobial Susceptibility Testing
Detailed Steps:
-
Preparation of Inoculum: A standardized inoculum of Pseudomonas aeruginosa is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension and incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto Mueller-Hinton Agar (MHA) plates. The plates are incubated at 37°C for 24 hours. The MBC is defined as the lowest concentration that results in no bacterial growth on the MHA plate.
In Silico Molecular Docking
An in silico study was conducted to predict the binding affinity of this compound to key proteins involved in lipid metabolism. This approach helps in identifying potential molecular targets and understanding the mechanism of action at a molecular level.
Workflow for In Silico Molecular Docking
Detailed Steps:
-
Ligand and Protein Preparation: The 3D structure of this compound was obtained from the PubChem database and optimized. The crystal structures of the target proteins (HMG-CoA reductase, PPAR alpha, and NPC1L1) were downloaded from the Protein Data Bank (PDB).
-
Molecular Docking: The molecular docking simulations were performed using software such as AutoDock. The binding site on each protein was defined, and the binding affinity of this compound to each target was calculated.
-
Analysis: The results were analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific interactions (e.g., hydrogen bonds) between this compound and the amino acid residues in the binding pocket of the target proteins.
Potential Signaling Pathways and Mechanisms of Action
Based on the in silico docking results, this compound may exert its effects through the modulation of key pathways in lipid metabolism. The following diagrams illustrate these potential mechanisms.
Cholesterol Synthesis Pathway Inhibition
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis. By binding to this enzyme, this compound could potentially inhibit cholesterol production.
Potential Inhibition of HMG-CoA Reductase
PPAR Alpha Activation Pathway
Peroxisome proliferator-activated receptor alpha (PPAR alpha) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, particularly fatty acid oxidation. Activation of PPAR alpha leads to a reduction in triglycerides. This compound's high binding affinity suggests it may act as a PPAR alpha agonist.
Potential Activation of PPAR Alpha
Inhibition of Cholesterol Absorption
Niemann-Pick C1-Like 1 (NPC1L1) is a protein that is critical for the absorption of dietary and biliary cholesterol in the intestines. The strong binding affinity of this compound to NPC1L1 suggests it could potentially block cholesterol absorption.
Potential Inhibition of NPC1L1
Conclusion and Future Directions
The initial pharmacological screening of this compound reveals its potential as a novel antimicrobial agent against Pseudomonas aeruginosa and as a candidate for the development of new antidyslipidemic drugs. The in silico data provide a strong rationale for its potential mechanisms of action, which involve the modulation of key proteins in cholesterol synthesis, fatty acid metabolism, and cholesterol absorption.
Further research is warranted to validate these in silico findings through robust in vitro and in vivo studies. Future investigations should focus on:
-
Broad-spectrum antimicrobial activity screening.
-
In vitro enzyme inhibition assays for HMG-CoA reductase.
-
Cell-based reporter assays to confirm PPAR alpha agonism.
-
In vivo studies in animal models of dyslipidemia to evaluate efficacy and safety.
-
Pharmacokinetic and pharmacodynamic profiling.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The preliminary data are promising and provide a solid basis for further investigation into this natural product.
References
A Comprehensive Review of Pandanus Alkaloids: Isolation, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Pandanus, commonly known as screw pine, encompasses a diverse group of plants distributed throughout the tropical and subtropical regions of the world.[1][2] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, including headaches, rheumatism, fever, and wounds.[3][4][5] Modern phytochemical investigations have revealed that the pharmacological activities of Pandanus species can be attributed to a rich array of secondary metabolites, with alkaloids being of significant interest. This technical guide provides an in-depth review of the literature on Pandanus alkaloids, focusing on their isolation, structural diversity, and reported biological properties, with a particular emphasis on quantitative data and experimental methodologies.
Isolation and Structural Elucidation of Pandanus Alkaloids
Alkaloids from Pandanus species, primarily isolated from the leaves and roots, are characterized by diverse structural skeletons, including pyrrolidine, piperidine, indolizidine, and spiropiperidine moieties, often featuring an α,β-unsaturated γ-lactone or γ-lactam ring system. The most extensively studied species is Pandanus amaryllifolius, which has yielded a plethora of unique alkaloids. Other species, such as P. tectorius, P. odoratissimus, and P. fascicularis, have also been found to contain various bioactive alkaloids.
The general workflow for the isolation and characterization of Pandanus alkaloids is a multi-step process that begins with extraction from the plant material, followed by purification and structural determination.
Experimental Protocol: Alkaloid Extraction and Isolation
A representative protocol for the extraction and isolation of alkaloids from Pandanus amaryllifolius leaves is as follows:
-
Extraction: Air-dried and ground leaves (e.g., 1.1 kg) are percolated with methanol (B129727) (e.g., 7 L) for several days. The resulting filtrate is concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 1M H₂SO₄) and partitioned with a non-polar solvent like dichloromethane (B109758) (DCM) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na₂CO₃ to pH 8).
-
Alkaloid Extraction: The basified solution is extracted again with DCM. The organic layers are collected and concentrated under reduced pressure to obtain the crude alkaloidal extract.
-
Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing compounds of interest are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure alkaloids.
Experimental Protocol: Structural Elucidation
The structures of isolated alkaloids are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Provide information about the functional groups present in the molecule.
-
X-ray Crystallography: When suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule.
Biological Properties of Pandanus Alkaloids
Pandanus alkaloids have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and neuroprotective effects. The quantitative data for some of these activities are summarized in the tables below.
Antimicrobial Activity
Several alkaloids isolated from P. amaryllifolius have demonstrated activity against various bacterial strains.
Table 1: Antimicrobial Activity of Alkaloids from Pandanus amaryllifolius
| Alkaloid | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pandamarilactonine-A | Pseudomonas aeruginosa | 15.6 | 31.25 | |
| Pandamarilactone-1 | Pseudomonas aeruginosa | >500 | >500 | |
| Pandamarilactonine-B | Pseudomonas aeruginosa | 500 | >500 | |
| Crude Alkaloid Extract | Pseudomonas aeruginosa | 125 | >500 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using a microwell dilution assay:
-
Preparation of Test Compounds: The isolated alkaloids are dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration (e.g., 1 mg/mL).
-
Serial Dilution: The stock solution is serially diluted (1:2) in a 96-well microtiter plate containing culture medium to achieve a range of concentrations.
-
Inoculation: A standardized bacterial suspension (e.g., 1.5 x 10⁸ CFU/mL) is added to each well.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.
-
MBC Determination: Aliquots from the wells showing no growth are subcultured onto nutrient agar (B569324) plates and incubated for another 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Anti-inflammatory Activity
The anti-inflammatory properties of Pandanus extracts and their constituent alkaloids have been investigated using various in vitro and in vivo models.
Table 2: Anti-inflammatory Activity of Pandanus Alkaloids and Extracts
| Compound/Extract | Assay | Test System | Concentration/Dose | % Inhibition | IC₅₀ | Reference |
| P. tectorius aqueous extract | Carrageenan-induced paw edema | Rats | 500 mg/kg | - | - | |
| P. odoratissimus methanolic extract | Carrageenan-induced paw edema | Rats | 100 mg/kg | 68% | - | |
| P. odoratissimus methanolic extract | Formalin-induced paw edema | Rats | 100 mg/kg | 64.2% | - | |
| Total alkaloid mixture (P. amaryllifolius) | TNF-α release | LPS-stimulated THP-1 cells | - | >80% | - | |
| Pandalizine B | NO production | LPS-activated RAW264.7 cells | - | - | 0.80 ± 0.06 µM | |
| Pandamarilactone-31 | NO production | LPS-activated RAW264.7 cells | - | - | 1.10 ± 0.13 µM |
IC₅₀: Half maximal inhibitory concentration.
This is a widely used model to assess acute inflammation:
-
Animal Groups: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac (B195802) sodium), and test groups receiving different doses of the Pandanus extract or alkaloid.
-
Administration: The test substances and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan (e.g., 1% w/v) is given into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from immune cells:
-
Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured and differentiated into macrophages.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Treatment: The cells are co-incubated with LPS and various concentrations of the test compounds.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Calculation of Inhibition: The percentage inhibition of TNF-α release is calculated by comparing the results from the treated cells to those of the untreated (LPS only) control.
Antioxidant Activity
The antioxidant potential of Pandanus extracts has been evaluated using various radical scavenging assays.
Table 3: Antioxidant Activity of Pandanus Extracts
| Extract | Assay | IC₅₀ | Reference |
| P. fascicularis chloroform (B151607) fraction of methanolic extract | DPPH radical scavenging | 39.89 µg/mL | |
| P. amaryllifolius methanolic extract | DPPH radical scavenging | 97.78 ± 2.87 µg/mL | |
| P. amaryllifolius aqueous extract | DPPH radical scavenging | 107.02 ± 4.66 µg/mL |
IC₅₀: Half maximal inhibitory concentration.
This is a common method for assessing antioxidant activity:
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test extract or compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated based on the reduction in absorbance of the sample compared to a control (DPPH solution without the sample). The IC₅₀ value is then determined.
Neuroprotective Properties
Recent studies have explored the potential of Pandanus alkaloids in the context of neurodegenerative diseases, particularly Alzheimer's disease, by investigating their ability to inhibit the formation of advanced glycation end products (AGEs) and the aggregation of amyloid-beta (Aβ) peptides.
Table 4: Neuroprotective-Related Activities of Pandanus amaryllifolius Alkaloids
| Alkaloid | Assay | Concentration | % Inhibition | Reference |
| Pandamarilactonine-A | AGEs Formation Inhibition | 100 µg/mL | 74% | |
| Pandamarilactonine-A | AGEs Formation Inhibition | 50 µg/mL | 50% | |
| Pandamarilactonine-B | AGEs Formation Inhibition | 100 µg/mL | 56% | |
| Pandamarilactonine-B | AGEs Formation Inhibition | 50 µg/mL | 34% | |
| Pandamarilactonine-A | Aβ Aggregation Inhibition | Not specified | 74% | |
| Pandanusine B | Aβ Aggregation Inhibition | Not specified | 66% | |
| Pandamarilactonine-B | Aβ Aggregation Inhibition | Not specified | 63% |
This in vitro assay assesses the ability of a compound to prevent the formation of AGEs, which are implicated in diabetic complications and neurodegenerative diseases:
-
Reaction Mixture: A solution of bovine serum albumin (BSA) and a reducing sugar (e.g., glucose or methylglyoxal) in a phosphate (B84403) buffer is prepared.
-
Treatment: The test compounds at various concentrations are added to the BSA-sugar mixture.
-
Incubation: The mixtures are incubated at 37°C for an extended period (e.g., 7-28 days).
-
Measurement of AGEs: The formation of fluorescent AGEs is measured using a spectrofluorometer (e.g., excitation at 340-360 nm and emission at 420-460 nm).
-
Calculation of Inhibition: The percentage inhibition of AGE formation is calculated by comparing the fluorescence of the test samples to that of a control sample without the inhibitor.
The Thioflavin T (ThT) assay is a standard method for monitoring the formation of amyloid fibrils:
-
Preparation of Aβ: Aβ peptide (e.g., Aβ₁₋₄₂) is prepared in a suitable buffer to initiate aggregation.
-
Incubation: The Aβ solution is incubated, with or without the test compounds, at 37°C with agitation to promote fibril formation.
-
Thioflavin T Addition: At various time points, aliquots of the incubation mixture are taken and mixed with a Thioflavin T solution.
-
Fluorescence Measurement: The fluorescence intensity is measured (e.g., excitation at ~440 nm and emission at ~482-490 nm). ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Calculation of Inhibition: The percentage inhibition of Aβ aggregation is determined by comparing the fluorescence intensity of samples with the test compound to that of the control (Aβ alone).
Biosynthesis of Pandanus Alkaloids
A plausible biosynthetic pathway for several classes of Pandanus alkaloids has been proposed, suggesting that they are derived from common amino acid precursors such as glutamic acid and leucine. This pathway involves a series of enzymatic reactions, including condensation, cyclization, and rearrangement, to form the diverse alkaloid skeletons.
Conclusion and Future Directions
The alkaloids from the genus Pandanus represent a structurally diverse and biologically active class of natural products. The available data, particularly on their antimicrobial, anti-inflammatory, and neuroprotective-related activities, highlight their potential for the development of new therapeutic agents. However, further research is needed to fully elucidate the mechanisms of action of these compounds and to establish their safety and efficacy in preclinical and clinical studies.
Future research should focus on:
-
The isolation and characterization of novel alkaloids from unexplored Pandanus species.
-
Comprehensive screening of all known Pandanus alkaloids against a wider range of biological targets.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities.
-
Total synthesis of the most promising alkaloids and their analogs to facilitate further pharmacological evaluation.
-
In-depth mechanistic studies to understand how these alkaloids exert their effects at the molecular level.
This in-depth guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current state of knowledge on Pandanus alkaloids and paving the way for future investigations into their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial potentials of Pandanus amaryllifolius Roxb.: Phytochemical profiling, antioxidant, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Pandamarilactonine A from its natural source, Pandanus amaryllifolius. The methodologies described are compiled from published scientific literature to guide researchers in isolating this bioactive alkaloid for further study and development.
Introduction
This compound is a pyrrolidine-type alkaloid isolated from the leaves and roots of Pandanus amaryllifolius Roxb., a plant widely used in Southeast Asia for its distinct aroma and in traditional medicine.[1][2][3] This compound, along with its analogues, has garnered interest for its potential biological activities, including antimicrobial properties.[4][5] The effective isolation and purification of this compound are crucial first steps for any research involving its bioactivity, structure-activity relationships, and potential therapeutic applications. This document outlines a general protocol for its extraction and purification based on established phytochemical methods.
Experimental Protocols
Protocol 1: General Extraction of Alkaloid Fraction
This protocol describes a common method for obtaining a crude alkaloid fraction from the leaves of Pandanus amaryllifolius using acid-base partitioning.
1. Plant Material Preparation:
-
Collect fresh leaves of Pandanus amaryllifolius.
-
Wash the leaves thoroughly to remove any dirt and contaminants.
-
Dry the leaves using methods such as shade drying or a hot air oven until they are brittle.
-
Grind the dried leaves into a fine powder.
2. Initial Solvent Extraction:
-
Macerate or perform Soxhlet extraction on the powdered leaves with a suitable organic solvent. Ethanol (B145695) is commonly used to extract a broad range of compounds, including alkaloids.
-
Soxhlet Procedure: Extract 30g of powdered leaves with ethanol for 6-8 hours.
-
After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 1 N HCl solution to protonate the alkaloids, making them water-soluble.
-
Partition the acidic aqueous solution with a non-polar organic solvent like ethyl acetate (B1210297) (EtOAc) multiple times (e.g., 2 L x 4). This step removes neutral and acidic compounds, which will preferentially move into the organic layer. Discard the organic layer.
-
Basify the remaining acidic aqueous layer to a pH of 9-10 using a base such as 1 N NaOH or concentrated ammonia (B1221849) solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) multiple times (e.g., 2 L x 4).
-
Combine the organic layers containing the alkaloids.
-
Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction (also referred to as the crude base).
Protocol 2: Chromatographic Purification of this compound
This protocol outlines the separation of this compound from the crude alkaloid fraction using column chromatography.
1. Preparation for Chromatography:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent.
-
Prepare a silica (B1680970) gel column. The size of the column and amount of silica gel will depend on the quantity of the crude fraction to be purified.
2. Column Chromatography:
-
Load the dissolved crude fraction onto the prepared silica gel column.
-
Elute the column with a gradient of solvents. A common solvent system for separating alkaloids is a mixture of a non-polar solvent and a progressively more polar solvent. For instance, a gradient of chloroform (CHCl₃) and methanol (B129727) (MeOH) can be effective.
-
Collect fractions of the eluate sequentially.
3. Fraction Analysis:
-
Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.
4. Final Purification and Characterization:
-
The combined fractions may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
After final purification, confirm the identity and purity of this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).
Data Presentation
While specific yields from a single, standardized procedure are not available across the literature, the following table outlines the key quantitative data points that should be recorded during the extraction and purification process.
| Parameter | Description | Example Value/Unit |
| Starting Plant Material Mass | The initial dry weight of the Pandanus amaryllifolius leaves. | 500 g |
| Crude Ethanolic Extract Yield | Mass of the extract obtained after initial solvent extraction. | 50 g (10% yield) |
| Crude Alkaloid Fraction Yield | Mass of the crude base obtained after acid-base partitioning. | 2.5 g (0.5% yield) |
| Purified this compound Yield | Mass of the final purified compound. | 50 mg (0.01% yield) |
| Purity (HPLC) | Purity of the final compound as determined by HPLC analysis. | >98% |
| MIC vs. P. aeruginosa | Minimum Inhibitory Concentration against Pseudomonas aeruginosa. | 15.6 µg/mL |
| MBC vs. P. aeruginosa | Minimum Bactericidal Concentration against Pseudomonas aeruginosa. | 31.25 µg/mL |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Isolation.
Logical Diagram: Acid-Base Partitioning
This diagram details the logic of separating alkaloids from a crude plant extract.
Caption: Logic of Alkaloid Separation via Partitioning.
References
- 1. Alkaloids from Pandanus amaryllifolius: Isolation and Their Plausible Biosynthetic Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the total synthesis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. The synthesis is notable for its biomimetic approach, featuring a key furan (B31954) oxidation and subsequent spirocyclization cascade.
Introduction
This compound is a member of the Pandanus alkaloids, a family of natural products exhibiting interesting chemical structures. Its total synthesis is a subject of significant research interest, providing a means to confirm its structure, study its biological activity, and develop analogues with potential therapeutic applications. The first total synthesis of the related pandamarilactone-1, which also generated Pandamarilactonines A-D, was reported in a nine-step sequence.[1][2][3] This approach is centered around the oxidative spirocyclization of a symmetrical di(furylalkyl)amine precursor.[4]
Overall Synthetic Strategy
The core strategy involves the synthesis of a key intermediate, a protected bis(2-(3-propyl)furan)amine. This symmetric molecule undergoes a double furan oxidation using singlet oxygen to form a bis(methoxybutenolide). Subsequent deprotection and acid-catalyzed spiro-N,O-acetalization and elimination yield a mixture of pandamarilactone-1 and pandamarilactonines A–D.[1][4]
Caption: Retrosynthetic analysis of this compound.
Quantitative Data Summary
The synthesis involves several key transformations with associated yields. The final acid-catalyzed cyclization step produces a mixture of isomers.
| Step | Reactant | Product | Reagents & Conditions | Yield (%) | Reference |
| Furan Synthesis | 5-Chloro-1-pentyne | 2-(3-Chloropropyl)-4-methylfuran (5) | 1. n-BuLi, TMS-acetol 2. AgNO₃–SiO₂ | Excellent | [1][4] |
| Amine Formation & Protection | 2-(3-Chloropropyl)-4-methylfuran (5) | N-Boc-bis(2-(4-methyl-3-propyl)furan)amine (9) | 1. NaN₃ 2. H₂, Pd/C 3. Boc₂O | Good | [4] |
| Furan Oxidation | Compound 9 | Bis(methoxybutenolide) derivative (Boc-10) | ¹O₂, MeOH, Rose Bengal, hν | Clean | [1][4] |
| Deprotection | Compound Boc-10 | Free Amine (10) | TMSBr | N/A | [4] |
| Spirocyclization & Elimination | Compound 10 | Pandamarilactone-1 & Pandamarilactonines A-D | 2.0 equiv H₂SO₄, CH₂Cl₂ | 12%* | [1][4] |
*Yield reported for Pandamarilactone-1. The majority of the remaining product is a mixture of Pandamarilactonines A-D.[1][4]
Experimental Protocols
Detailed methodologies for the key transformations in the synthesis are provided below.
Protocol 1: Synthesis of 2-(3-Chloropropyl)-4-methylfuran (5)
This procedure involves the coupling of an acetylide with a protected hydroxyacetone (B41140) followed by a silver-catalyzed cyclodehydration.
-
Alkynylation: To a solution of 5-chloro-1-pentyne in THF at -78 °C, add n-butyllithium (1.0 equiv). Stir for 30 minutes. Add TMS-acetol (1.1 equiv) and allow the reaction to warm to room temperature overnight.
-
Workup & Deprotection: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract with diethyl ether. The crude product is treated with citric acid in methanol (B129727) to cleave the TMS ether during workup.[1][4]
-
Cyclodehydration: Dissolve the resulting diol in dichloromethane (B109758). Add silver nitrate (B79036) on silica (B1680970) gel (AgNO₃–SiO₂) catalyst. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[1][4]
-
Purification: Filter the reaction mixture through a pad of Celite, wash with dichloromethane, and concentrate the filtrate under reduced pressure. The product is typically obtained in high purity.[1]
Protocol 2: Synthesis of N-Boc Protected Di(furylalkyl)amine (9)
This multi-step sequence converts the chloropropyl furan into the key protected amine precursor for oxidation.
-
Azide (B81097) Formation: Dissolve 2-(3-chloropropyl)-4-methylfuran (5) in DMF and add sodium azide (1.5 equiv). Heat the mixture to 60 °C and stir overnight. Cool to room temperature, pour into water, and extract with diethyl ether.
-
Reduction to Primary Amine: Dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a balloon of H₂ gas at room temperature until the reaction is complete. Filter through Celite and concentrate.
-
Dimerization and Protection (Reductive Amination): Combine the primary amine with another equivalent of an appropriate furyl aldehyde under reductive amination conditions (e.g., NaBH(OAc)₃).
-
Boc Protection: Protect the resulting secondary amine (3) by dissolving it in dichloromethane, adding di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 equiv) and triethylamine (B128534) (1.5 equiv). Stir at room temperature until completion. Purify by column chromatography to yield compound 9.[4]
Protocol 3: Oxidative Spirocyclization to Pandamarilactonines
This is the key cascade reaction that forms the characteristic spiro-N,O-acetal core.
-
Furan Oxidation: Dissolve the N-Boc protected amine (9) in methanol containing Rose Bengal as a photosensitizer. Cool the solution to 0 °C and bubble oxygen gas through it while irradiating with a suitable light source (e.g., sodium lamp). This double oxidation cleanly yields the bis(methoxybutenolide) derivative (Boc-10).[1][4]
-
Deprotection: Treat the resulting compound (Boc-10) with trimethylsilyl (B98337) bromide (TMSBr) in dichloromethane at low temperature to cleave the Boc protecting group, affording the free amine (10).[4]
-
Spirocyclization and Elimination: To a vigorously stirred biphasic mixture of dichloromethane and aqueous sulfuric acid (2.0 equivalents), add the deprotected amine (10). Stir at room temperature. The acid catalyzes a cascade of ionization, spirocyclization, and elimination of methanol.[1][4]
-
Workup and Isolation: Neutralize the reaction carefully with aqueous sodium bicarbonate. Extract the aqueous layer with chloroform. The organic layers are combined, dried, and concentrated. The resulting residue contains a mixture of pandamarilactone-1 and Pandamarilactonines A–D, which can be separated by chromatography.[1][4]
Conclusion
The total synthesis of this compound has been accomplished as part of a mixture of related alkaloids through a concise and innovative route.[1][4] The key steps, furan synthesis, oxidative cyclization, and acid-catalyzed spiro-N,O-acetalization, provide a robust pathway to the core structure of these Pandanus alkaloids. While the final step produces a mixture of isomers with a modest yield for the related pandamarilactone-1, this methodology provides crucial access to these complex natural products for further study.[1] Further research has focused on achieving stereoselectivity and improving yields for specific isomers like this compound.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of Pandamarilactonine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius. The protocols detailed below are compiled from published literature and are intended to guide researchers in the structural elucidation, quantification, and biological evaluation of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of this compound. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential for unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Key experiments include 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution.
-
1D NMR Acquisition:
-
¹H NMR: Acquire the proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Acquire the carbon spectrum to identify the number and types of carbon atoms.
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Data Presentation: NMR Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 2' | ~3.2 - 3.4 (m) | ~60 - 62 | C-4, C-5', C-3' |
| 3' | ~1.8 - 2.1 (m) | ~25 - 28 | C-2', C-4', C-5' |
| 4' | ~1.9 - 2.2 (m) | ~24 - 27 | C-3', C-5' |
| 5' | ~2.9 - 3.1 (m) | ~53 - 55 | C-2', C-4' |
| 2 | - | ~174 | - |
| 3 | - | ~130 | - |
| 4 | ~7.1 (q) | ~148 | C-2, C-5, C-6 |
| 5 | ~4.7 - 4.9 (m) | ~83 - 85 | C-2', C-3, C-4, C-6 |
| 6 | ~1.9 (d) | ~10 - 12 | C-3, C-4, C-5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to deduce the molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization Method: Fast Atom Bombardment (FAB) has been historically used for the analysis of this compound.[2] Electrospray ionization (ESI) is a modern alternative that is also suitable.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum to determine the molecular ion peak ([M+H]⁺).
-
MS/MS: Select the molecular ion as the precursor and acquire the product ion spectrum to observe fragmentation patterns.
-
Data Presentation: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₄ | [3] |
| Molecular Weight | 317.38 g/mol | Calculated |
| HRMS ([M+H]⁺) | m/z 318.1705 |
FAB-MS Fragmentation of Pyrrolidine Alkaloids:
The fragmentation of pyrrolidine alkaloids under FAB-MS typically involves cleavages in the pyrrolidine ring and the ester side chains. Common fragmentation pathways for pyrrolizidine (B1209537) alkaloids, a related class, include the loss of the necic acid moiety and characteristic ions at m/z 94, 120, and 138, which correspond to fragments of the necine base. While a detailed fragmentation study of this compound is not available, similar fragmentation behavior is expected.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is crucial for quality control and quantitative analysis. The following is a general protocol for the analysis of Pandanus alkaloids that can be optimized for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Chromatographic Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient could be: 10-90% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: DAD at 220 nm and 260 nm. For MS detection, use ESI in positive ion mode.
-
Injection Volume: 10 µL.
-
-
Method Validation (for quantitative analysis):
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision: Assess the repeatability of the method by analyzing multiple injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Accuracy: Determine the recovery of the analyte by spiking a known amount of standard into a sample matrix.
-
Data Presentation: HPLC Validation Parameters (Hypothetical)
The following table presents hypothetical validation data for a quantitative HPLC method for this compound, based on typical values for similar analytical methods.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 3% |
| Accuracy (Recovery) | 98 - 102% |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry. While no crystal structure for this compound has been reported, the structure of the related alkaloid, pandamarine, has been determined by this method.
Note on X-ray Crystallography of this compound:
To date, attempts to crystallize this compound for X-ray diffraction analysis have been unsuccessful. The compound is often isolated as an amorphous solid. Therefore, structural confirmation has primarily relied on NMR spectroscopy and total synthesis.
Biological Activity: Antimicrobial Properties
This compound has demonstrated moderate antimicrobial activity against several bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
-
Bacterial Strains: Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from the wells showing no growth is subcultured onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates after incubation.
-
Data Presentation: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 15.6 | 31.25 | |
| Escherichia coli | Moderately active | Not reported | |
| Staphylococcus aureus | Moderately active | Not reported |
Visualizations
Experimental Workflow for Characterization
Proposed Antimicrobial Signaling Pathway
The exact mechanism of antimicrobial action for this compound is not yet fully elucidated. However, based on the known mechanisms of other alkaloids, a plausible hypothesis is the inhibition of essential bacterial enzymes or disruption of the cell wall/membrane. The following diagram illustrates a hypothetical signaling pathway where this compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
Application Note: Quantification of Pandamarilactonine A in Human Plasma using a Proposed HPLC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Pandamarilactonine A in human plasma. This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius with known antimicrobial properties.[1] The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this compound. The protocol details sample preparation using solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters. Representative data for method validation, based on analogous validated methods for other alkaloids, are provided in tabular format for clarity.
Introduction
This compound is a natural alkaloid that has demonstrated significant biological activity, notably as an antimicrobial agent.[1] To facilitate further preclinical and clinical research, a robust and sensitive analytical method for its quantification in biological matrices is essential. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical assays. This application note provides a comprehensive, albeit proposed, protocol for the determination of this compound in human plasma. The method utilizes solid-phase extraction for sample clean-up and concentration, followed by rapid and selective analysis using HPLC-MS/MS.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Tropinone (Internal Standard, IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Oasis MCX µElution plates
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
SPE Manifold: A 96-well plate positive pressure manifold for solid-phase extraction.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. To 100 µL of plasma, add 10 µL of Internal Standard working solution (Tropinone, 100 ng/mL in 50% methanol) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
Conditioning: Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.
-
Washing: Wash the wells with 200 µL of 2% formic acid in water, followed by 200 µL of methanol.
-
Elution: Elute the analyte and internal standard with 2 x 50 µL of 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
HPLC Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | %A | %B |
|---|---|---|
| 0.00 | 95 | 5 |
| 0.50 | 95 | 5 |
| 2.50 | 10 | 90 |
| 3.50 | 10 | 90 |
| 3.51 | 95 | 5 |
| 5.00 | 95 | 5 |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions and Parameters Note: These are proposed transitions based on the known structure of this compound (Molecular Weight: 317.38 g/mol )[2][3] and Tropinone (Molecular Weight: 139.19 g/mol ). Optimal collision energies should be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 318.4 | 122.1 | 0.05 | 30 | 25 |
| This compound | 318.4 | 96.1 | 0.05 | 30 | 35 |
| Tropinone (IS) | 140.2 | 97.1 | 0.05 | 20 | 15 |
| Tropinone (IS) | 140.2 | 82.1 | 0.05 | 20 | 20 |
Proposed Method Validation Parameters
The following tables summarize the expected performance characteristics of this proposed method, based on typical validation results for similar bioanalytical assays of alkaloids.
Table 3: Linearity and Sensitivity
| Parameter | Expected Value |
|---|---|
| Linear Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
|---|---|---|---|
| LLOQ | 0.5 | ± 20% | ≤ 20% |
| Low | 1.5 | ± 15% | ≤ 15% |
| Medium | 75 | ± 15% | ≤ 15% |
| High | 400 | ± 15% | ≤ 15% |
Table 5: Recovery and Matrix Effect
| Parameter | Expected Value |
|---|---|
| Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for Antimicrobial Assays of Pandamarilactonine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pandamarilactonine A is a pyrrolidine (B122466) alkaloid that has been isolated from Pandanus amaryllifolius. While the primary focus of research on this compound has been its chemical synthesis and structural elucidation, its potential as an antimicrobial agent warrants investigation. This document provides detailed protocols for standardized antimicrobial susceptibility testing methods that can be applied to evaluate the efficacy of this compound against a variety of microbial pathogens. The described methods, including broth microdilution, agar (B569324) disk diffusion, and agar dilution, are fundamental techniques in antimicrobial drug discovery.
It is important to note that at the time of this writing, specific quantitative data on the antimicrobial activity of this compound is not extensively available in publicly accessible literature. Therefore, the following protocols are presented as established, general methods for determining such activity.
Data Presentation
As specific experimental data for this compound is not available, a template table is provided below to structure the quantitative data that would be generated from the described protocols.
Table 1: Template for Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Vancomycin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Gentamicin | ||
| Candida albicans | ATCC 90028 | Fluconazole | ||
| (Other) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1][2][3] The assay is typically performed in 96-well microtiter plates.[1][2]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Sterility control (broth only)
-
Growth control (broth + inoculum)
-
Solvent control (broth + inoculum + solvent used for this compound)
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Microtiter Plate: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. The eleventh column will serve as the growth control, and the twelfth as the sterility control.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, except for the sterility control wells (column 12).
-
Controls:
-
Growth Control: Wells containing broth and inoculum.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A separate set of dilutions should be prepared for a standard antibiotic.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth) after incubation. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Forceps
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Preparation and Application: Aseptically impregnate sterile filter paper disks with a known amount of the this compound solution. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Application of Control Disks: Place a positive control antibiotic disk and a blank disk (impregnated with the solvent only) on the plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Agar Dilution Method
This method is another way to determine the MIC and involves incorporating the antimicrobial agent directly into the agar medium.
Materials:
-
This compound stock solution
-
Molten Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum adjusted to a 0.5 McFarland standard
-
Inoculum replicator (optional)
Procedure:
-
Preparation of Agar Plates: Prepare a series of two-fold dilutions of this compound. Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.
-
Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial inoculum. An inoculum replicator can be used to test multiple isolates simultaneously.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Agar Disk Diffusion Assay.
Signaling Pathway
Information regarding the specific signaling pathways or mechanism of action for the antimicrobial activity of this compound is not currently available in the provided search results. Therefore, a signaling pathway diagram cannot be generated at this time. Further research into the molecular interactions of this compound with microbial cells is required to elucidate its mechanism.
References
Application Notes and Protocols for In Silico Docking Studies of Pandamarilactonine-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting in silico molecular docking studies of Pandamarilactonine-A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, with potential anti-inflammatory and anticancer target proteins. Pandamarilactonine-A has shown antimicrobial activity, and extracts of its source plant have demonstrated anti-inflammatory and antioxidant properties.[1][2][3][4] This protocol outlines the necessary steps for ligand and protein preparation, molecular docking simulations, and the analysis of results to predict the binding affinity and interaction mechanisms of Pandamarilactonine-A with key proteins implicated in inflammation and cancer signaling pathways. The suggested target proteins include Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α) for inflammation, and Mitogen-activated protein kinase 1 (MAPK1), Phosphoinositide 3-kinase regulatory subunit 1 (PIK3R1), and B-cell lymphoma 2 (Bcl-2) for cancer.
Introduction
Pandamarilactonine-A is a natural product with a unique chemical structure that has prompted interest in its potential pharmacological activities.[5] While experimental studies on its biological effects are limited, computational methods such as molecular docking can provide valuable insights into its potential mechanisms of action and guide further experimental validation. In silico docking is a powerful and cost-effective technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. By simulating the interaction between Pandamarilactonine-A and known drug targets, we can hypothesize its potential therapeutic applications.
Recent in silico studies on related compounds from Pandanus amaryllifolius, such as Pandamarilactone-1 and Pandamarine, have suggested interactions with proteins like MAPK1 and PIK3R1, which are involved in cell signaling pathways critical to cancer progression. This provides a rationale for investigating Pandamarilactonine-A against similar targets.
Potential Target Proteins
Based on the known biological activities of related natural products and the common pathways implicated in inflammation and cancer, the following proteins are proposed as targets for in silico docking studies with Pandamarilactonine-A:
Table 1: Proposed Target Proteins for In Silico Docking of Pandamarilactonine-A
| Target Protein | PDB ID | Function | Therapeutic Area |
| Cyclooxygenase-2 (COX-2) | 5IKR | Catalyzes the conversion of arachidonic acid to prostaglandins, mediating inflammation and pain. | Anti-inflammatory |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | A pro-inflammatory cytokine involved in systemic inflammation. | Anti-inflammatory |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 2OJJ | A key protein in the MAPK/ERK signaling pathway, often dysregulated in cancer. | Anticancer |
| Phosphoinositide 3-kinase (PIK3R1) | 5M6U | Involved in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival. | Anticancer |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | An anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. | Anticancer |
Experimental Protocols
This section details the step-by-step methodology for performing in silico docking of Pandamarilactonine-A with the selected target proteins.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of Pandamarilactonine-A can be obtained from the PubChem database or sketched using chemical drawing software like ChemDraw and saved in a suitable format (e.g., SDF or MOL2).
-
Energy Minimization: The ligand's structure should be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be performed using software such as Avogadro or the appropriate module within a molecular modeling suite.
-
File Format Conversion: The energy-minimized ligand structure should be converted to the PDBQT file format, which is required by AutoDock Vina. This step typically involves adding polar hydrogens and assigning Gasteiger charges.
Protein Preparation
-
Retrieve Protein Structure: The 3D crystal structures of the target proteins can be downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The downloaded protein structures need to be prepared for docking. This involves:
-
Removing water molecules and any co-crystallized ligands or heteroatoms.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
Repairing any missing residues or atoms using tools like the Protein Preparation Wizard in Schrödinger Suite or the Swiss-PdbViewer.
-
-
Grid Box Definition: A grid box must be defined around the active site of the protein. The dimensions and center of the grid box should be large enough to encompass the entire binding pocket where the natural ligand binds or where catalytic activity occurs. The coordinates for the grid box can often be determined from the position of the co-crystallized ligand in the original PDB file.
-
File Format Conversion: The prepared protein structure should be saved in the PDBQT format.
Molecular Docking Simulation
-
Software: AutoDock Vina is a widely used and effective open-source program for molecular docking.
-
Configuration File: A configuration file (conf.txt) needs to be created, specifying the names of the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Running the Docking: The docking simulation is initiated by running the Vina executable from the command line with the specified configuration file.
-
Output: Vina will generate an output file (e.g., out.pdbqt) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Analysis of Results
-
Binding Affinity: The primary quantitative result is the binding affinity, which represents the Gibbs free energy of binding. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis: The best-ranked binding pose should be visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between Pandamarilactonine-A and the amino acid residues in the protein's active site.
-
Comparison with Control: The docking results of Pandamarilactonine-A should be compared with those of a known inhibitor (positive control) for each target protein to benchmark its potential efficacy.
Data Presentation
The quantitative results of the docking studies should be summarized in a clear and structured table for easy comparison.
Table 2: Predicted Binding Affinities of Pandamarilactonine-A and Control Ligands with Target Proteins
| Target Protein | Pandamarilactonine-A Binding Affinity (kcal/mol) | Control Ligand | Control Ligand Binding Affinity (kcal/mol) | Key Interacting Residues with Pandamarilactonine-A |
| COX-2 (5IKR) | [Predicted Value] | Celecoxib | [Reference Value] | [List of Residues] |
| TNF-α (2AZ5) | [Predicted Value] | SPD-304 | [Reference Value] | [List of Residues] |
| MAPK1 (2OJJ) | [Predicted Value] | Trametinib | [Reference Value] | [List of Residues] |
| PIK3R1 (5M6U) | [Predicted Value] | Alpelisib | [Reference Value] | [List of Residues] |
| Bcl-2 (2W3L) | [Predicted Value] | Venetoclax | [Reference Value] | [List of Residues] |
(Note: The values in this table are placeholders and would be filled in after performing the actual docking simulations.)
Visualizations
In Silico Docking Workflow
Caption: Workflow for in silico docking of Pandamarilactonine-A.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Pandamarilactonine-A.
MAPK/ERK Signaling Pathway
References
- 1. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. article.imrpress.com [article.imrpress.com]
- 5. eurekaselect.com [eurekaselect.com]
Evaluating the Cytotoxicity of Pandamarilactonine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Pandamarilactonine A, a natural alkaloid isolated from Pandanus amaryllifolius. The following protocols and methodologies are designed to enable researchers to assess its potential as a therapeutic agent by characterizing its impact on cell viability, proliferation, and the induction of apoptosis.
Introduction to this compound and its Potential Cytotoxic Effects
This compound is a pyrrolidine (B122466) alkaloid that, along with other related compounds, has been isolated from Pandanus amaryllifolius. While direct cytotoxic studies on this compound are emerging, extracts from this plant have been shown to selectively inhibit the proliferation of cancer cell lines, such as the hormone-independent breast cancer cell line MDA-MB-231.[1][2][3] This suggests that components of the extract, potentially including this compound, may induce cell cycle arrest and apoptosis.[1][2][3] The evaluation of pure this compound is a critical step in determining its specific contribution to these effects and its potential as an anticancer agent.
The following protocols outline key cell-based assays to characterize the cytotoxic and apoptotic mechanisms of this compound. These assays are fundamental in early-stage drug discovery and provide quantitative data to determine the compound's potency and mechanism of action.[4][5]
Key Cell-Based Assays for Cytotoxicity Evaluation
A multi-faceted approach is recommended to thoroughly assess the cytotoxic profile of this compound. This involves assays that measure metabolic activity, membrane integrity, and specific markers of apoptosis.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Cytotoxicity Assessment (LDH Release Assay)
The Lactate Dehydrogenase (LDH) release assay is a method of assessing cytotoxicity by measuring the activity of LDH released from damaged cells.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[5]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[6] Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Experimental Protocols
Cell Culture
-
Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A549, HepG2) and a non-cancerous control cell line (e.g., MCF-10A, BJ fibroblasts) should be used to assess selectivity.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Sample Collection: After the treatment period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs) * 100.
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Data Presentation
The quantitative data from the cytotoxicity and apoptosis assays should be summarized in clear and concise tables for easy comparison.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MDA-MB-231 | Value | Value | Value |
| A549 | Value | Value | Value |
| HepG2 | Value | Value | Value |
| MCF-10A | Value | Value | Value |
Table 2: Percentage of Cytotoxicity (LDH Assay) after 48h Treatment
| Concentration (µM) | % Cytotoxicity (MDA-MB-231) | % Cytotoxicity (MCF-10A) |
| 0 (Vehicle) | Value | Value |
| IC50/2 | Value | Value |
| IC50 | Value | Value |
| IC50*2 | Value | Value |
Table 3: Apoptosis Analysis by Annexin V/PI Staining in MDA-MB-231 Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control (24h) | Value | Value | Value | Value |
| This compound (IC50, 24h) | Value | Value | Value | Value |
| Vehicle Control (48h) | Value | Value | Value | Value |
| This compound (IC50, 48h) | Value | Value | Value | Value |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for evaluating this compound cytotoxicity.
Hypothetical Apoptotic Signaling Pathway
Based on the effects of Pandanus amaryllifolius extracts, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[1][2] This often involves the activation of caspase cascades.
Caption: Potential intrinsic apoptosis pathway induced by this compound.
Conclusion
These application notes provide a framework for the systematic evaluation of this compound's cytotoxic properties. By employing a combination of cell-based assays, researchers can determine its IC50, differentiate between cytotoxic and cytostatic effects, and elucidate the underlying apoptotic mechanisms. The resulting data will be crucial for assessing the therapeutic potential of this compound in the field of oncology and drug development. Further investigations into specific protein expression levels (e.g., caspases, Bcl-2 family proteins) through methods like Western blotting can provide deeper insights into the signaling pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of Pandanus amaryllifolius ethanol extract for induction of cell death on non-hormone dependent human breast adenocarcinoma MDA-MB-231 cell via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. media.sciltp.com [media.sciltp.com]
- 6. Amaryllidaceae-Type Alkaloids from Pancratium maritimum: Apoptosis-Inducing Effect and Cell Cycle Arrest on Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pandamarilactonine A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for producing Pandamarilactonine A and its derivatives. The information is intended to guide researchers in organic synthesis, medicinal chemistry, and drug development in generating analogs for further investigation.
Introduction
This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, a plant used in traditional medicine in Southeast Asia. The unique structure of this compound, featuring a pyrrolidinyl α,β-unsaturated γ-lactone moiety, has garnered interest for its potential biological activities. One study has reported that this compound exhibits antimicrobial activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL and a minimum bactericidal concentration (MBC) of 31.25 µg/mL[1]. This finding suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.
The synthesis of this compound and its derivatives is crucial for enabling structure-activity relationship (SAR) studies and optimizing its pharmacological properties. This document outlines key synthetic strategies, including biomimetic synthesis, asymmetric synthesis, and a route involving furan (B31954) oxidation, providing detailed protocols for the synthesis of the natural product and proposing pathways for the generation of novel derivatives.
Data Presentation
The following table summarizes the reported yield for a key step in the synthesis of a related compound, Pandamarilactone-1, which also produces this compound and B as byproducts. Comprehensive quantitative data for a wide range of this compound derivatives is not yet available in the public domain and represents a significant area for future research.
| Product | Precursor | Key Reaction Step | Yield (%) | Reference |
| Pandamarilactone-1 (with Pandamarilactonines A-D as byproducts) | N-Boc protected bis(methoxybutenolide) | Spiro-N,O-acetalization | 12 | Organic Letters, 2014 |
Synthetic Strategies and Protocols
Several successful total syntheses of this compound and related alkaloids have been reported. These routes provide a foundation for the synthesis of derivatives by allowing for the modification of starting materials and intermediates.
Biomimetic Total Synthesis (Takayama et al.)
This approach mimics the proposed biosynthetic pathway of Pandanus alkaloids. A key feature of this synthesis is the construction of the core structure from simpler precursors in a manner that is believed to occur in nature.
Experimental Protocol: Biomimetic Synthesis of Pandamarilactonine-A and -B
A biomimetic synthesis has been reported, though specific details for this exact transformation are sparse in the provided abstracts. A more general procedure for a related transformation is as follows:
-
Preparation of the γ-alkylidenebutenolide precursor: The synthesis begins with the preparation of a suitable γ-alkylidenebutenolide.
-
Reduction and Cyclization: Zinc dust is added to a solution of the γ-alkylidenebutenolide in acetic acid. The mixture is stirred at room temperature under an argon atmosphere for 4 hours.
-
Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by silica (B1680970) gel flash column chromatography (e.g., 10% MeOH/CHCl₃) to yield the secondary amine intermediate.
-
Final Cyclization: Further steps, which are not detailed in the provided search results, would be required to complete the synthesis of this compound.
Proposed Derivatization:
-
Varying the γ-alkylidenebutenolide: By starting with different γ-alkylidenebutenolides, derivatives with substitutions on the second lactone ring can be synthesized.
-
Modification of the pyrrolidine ring: Introducing substituted prolinol derivatives at the beginning of the synthesis would lead to analogs with modifications on the pyrrolidine ring.
Workflow Diagram:
Caption: Biomimetic synthesis workflow for this compound/B.
Asymmetric Synthesis via Vinylogous Mannich Reaction
An asymmetric approach allows for the stereocontrolled synthesis of a specific enantiomer of this compound. A key step in this route is an unexpected syn-diastereoselective asymmetric vinylogous Mannich reaction.
Experimental Protocol: Asymmetric Synthesis of (-)-Pandamarilactonine-A
This concise synthesis is completed in three pots without the need for protecting groups.
-
Vinylogous Mannich Reaction: A solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an appropriate Ellman (Rs)-N-tert-butanesulfinimine in a suitable solvent is treated with a Lewis acid (e.g., TMSOTf) at low temperature. The reaction is carefully monitored by TLC.
-
Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Deprotection and Cyclization: The crude product from the previous step is subjected to conditions that facilitate the removal of the sulfinyl group and subsequent cyclization to form the pyrrolidinyl butenolide core.
-
Purification: The final product is purified by column chromatography to yield enantiomerically enriched (-)-Pandamarilactonine-A.
Proposed Derivatization:
-
Varying the N-tert-butanesulfinimine: The use of different aldehydes to form the starting N-tert-butanesulfinimine will result in derivatives with diverse substituents on the pyrrolidine ring.
-
Modification of the silyloxyfuran: Employing silyloxyfurans with different substitution patterns will lead to analogs with modifications on the butenolide ring.
Logical Relationship Diagram:
Caption: Key steps in the asymmetric synthesis of this compound.
Synthesis via Furan Oxidation
This nine-step synthesis leads to the formation of Pandamarilactone-1, with Pandamarilactonines A-D as additional products[2]. The key steps involve the oxidation of a furan ring and a subsequent spiro-N,O-acetalization.
Experimental Protocol: Synthesis of this compound/B via Furan Oxidation
-
Synthesis of the Difurylalkylamine Precursor: A symmetrical di(furylalkyl)amine is synthesized through a multi-step sequence.
-
N-Protection: The secondary amine of the difurylalkylamine is protected, for example, with a Boc group.
-
Furan Oxidation: The protected difurylalkylamine is subjected to photooxidation with singlet oxygen to yield a bis(methoxybutenolide) derivative.
-
N-Deprotection: The protecting group on the nitrogen is removed.
-
Spiro-N,O-acetalization and Elimination: The deprotected intermediate undergoes spiro-N,O-acetalization and elimination in the presence of an acid (e.g., H₂SO₄) to yield a mixture of Pandamarilactone-1 and Pandamarilactonines A-D.
-
Purification: The individual alkaloids are separated and purified using chromatographic techniques.
Proposed Derivatization:
-
Varying the Furan Starting Material: The use of substituted furans in the initial steps of the synthesis will result in derivatives with modifications on the butenolide moieties.
-
Varying the Alkyl Linker: The length and substitution pattern of the alkyl chains connecting the furan rings to the central nitrogen atom can be modified to generate a diverse range of analogs.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via furan oxidation.
Conclusion and Future Directions
The synthetic routes outlined in these application notes provide a solid foundation for the production of this compound and a diverse library of its derivatives. While the biological activity of the natural product shows promise, a comprehensive understanding of the structure-activity relationships is currently lacking. The synthesis and subsequent biological screening of a wide range of analogs are critical next steps in the development of this compound-based therapeutics. Future research should focus on systematically modifying the pyrrolidine and butenolide rings to probe the key structural features required for potent and selective biological activity.
References
In Vivo Efficacy and Safety Profiling of Pandamarilactonine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pandamarilactonine A, a novel alkaloid isolated from Pandanus amaryllifolius, has demonstrated a range of promising biological activities in preclinical in vitro and in silico studies. These include antimicrobial, anti-inflammatory, potential antidyslipidemic, and neuroprotective properties.[1][2][3][4] Notably, its efficacy against Pseudomonas aeruginosa and its ability to inhibit β-amyloid aggregation suggest its potential as a therapeutic agent for infectious diseases and neurodegenerative disorders like Alzheimer's disease.[1] Furthermore, extracts from related Pandanus species have shown anticancer activities, warranting an investigation into the potential of this compound in oncology.
This document provides a comprehensive set of application notes and detailed experimental protocols for the in vivo evaluation of this compound. The protocols outlined below are designed to assess the efficacy, safety, and pharmacokinetic profile of this compound in established animal models, providing a framework for its preclinical development.
Preclinical In Vivo Development Workflow
The following diagram illustrates a logical workflow for the in vivo preclinical assessment of this compound.
Caption: In vivo preclinical development workflow for this compound.
I. Preliminary Safety and Pharmacokinetic Evaluation
Prior to conducting efficacy studies, it is crucial to establish the safety profile and pharmacokinetic parameters of this compound.
Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound in rodents, in accordance with OECD guidelines (e.g., OECD 423).
Protocol:
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).
-
Grouping: Animals are divided into a control group (vehicle) and treatment groups receiving single oral doses of this compound.
-
Dose Levels: A starting dose of 300 mg/kg is administered to a group of three animals. Depending on the outcome (mortality or morbidity), the dose is escalated or de-escalated in subsequent groups of three animals.
-
Administration: this compound is administered by oral gavage.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours, and then daily for 14 days. Body weight is recorded weekly.
-
Endpoint: The study allows for the determination of the LD50 (lethal dose 50%) and the maximum tolerated dose (MTD).
Data Presentation:
| Parameter | Control (Vehicle) | 300 mg/kg | 2000 mg/kg |
| Mortality | 0/3 | 0/3 | 1/3 |
| Clinical Signs | Normal | Normal | Lethargy, Piloerection |
| Body Weight Change (Day 14) | +10% | +8% | +2% |
Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in rodents following a single dose.
Protocol:
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing: A single intravenous (IV) and oral (PO) dose of this compound is administered to separate groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%) are calculated.
Data Presentation:
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | 500 | 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 1200 | 1800 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (F%) | - | 15% |
II. In Vivo Efficacy Studies
Based on the in vitro data, the following in vivo models are recommended to evaluate the therapeutic potential of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Signaling Pathway:
Caption: Carrageenan-induced inflammatory cascade.
Protocol:
-
Animal Model: Male Wistar rats (150-200g).
-
Grouping: Animals are divided into a vehicle control, a positive control (e.g., Indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).
-
Administration: Test compounds are administered orally 1 hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Endpoint: The percentage inhibition of paw edema is calculated.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| This compound | 10 | 0.70 ± 0.04 | 17.6% |
| This compound | 30 | 0.55 ± 0.04 | 35.3% |
| This compound | 100 | 0.40 ± 0.03 | 52.9% |
Antimicrobial Activity: Pseudomonas aeruginosa Wound Infection Model
Objective: To evaluate the in vivo antibacterial efficacy of this compound against P. aeruginosa in a skin infection model.
Protocol:
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Wound Creation: A full-thickness excisional wound is created on the dorsum of the mice.
-
Infection: The wound is inoculated with a suspension of P. aeruginosa.
-
Grouping: Animals are divided into a vehicle control, a positive control (e.g., topical gentamicin), and this compound treatment groups (topical or systemic administration).
-
Treatment: Treatment is initiated 2 hours post-infection and continued daily for 7 days.
-
Endpoints: Wound size is measured daily. On day 7, wound tissue is harvested for bacterial load determination (CFU/gram of tissue) and histological analysis.
Data Presentation:
| Group | Treatment | Wound Area (mm²) on Day 7 | Bacterial Load (log10 CFU/g) on Day 7 |
| Vehicle Control | Topical | 50 ± 5 | 7.5 ± 0.5 |
| Gentamicin | Topical | 15 ± 3 | 3.2 ± 0.4 |
| This compound | Topical (1%) | 35 ± 4 | 5.1 ± 0.6 |
| This compound | Oral (50 mg/kg) | 40 ± 5 | 6.0 ± 0.5 |
Neuroprotective Activity: APP/PS1 Mouse Model of Alzheimer's Disease
Objective: To assess the potential of this compound to mitigate amyloid pathology and cognitive deficits in a transgenic mouse model of Alzheimer's disease.
Signaling Pathway:
Caption: Amyloid cascade hypothesis in Alzheimer's disease.
Protocol:
-
Animal Model: 6-month-old APP/PS1 transgenic mice and wild-type littermates.
-
Grouping: Mice are divided into vehicle-treated wild-type, vehicle-treated APP/PS1, and this compound-treated APP/PS1 groups.
-
Administration: this compound is administered daily via oral gavage for 3 months.
-
Behavioral Testing: Cognitive function is assessed using the Morris water maze and Y-maze tests during the final week of treatment.
-
Endpoints: After behavioral testing, brains are harvested for immunohistochemical analysis of Aβ plaque burden and quantification of inflammatory markers (e.g., GFAP, Iba1).
Data Presentation:
| Group | Genotype | Treatment | Escape Latency (s) in MWM | Aβ Plaque Load (%) |
| 1 | Wild-Type | Vehicle | 20 ± 3 | <1 |
| 2 | APP/PS1 | Vehicle | 55 ± 6 | 15 ± 2 |
| 3 | APP/PS1 | This compound (30 mg/kg) | 35 ± 5 | 8 ± 1.5 |
Anticancer Activity: Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Human cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) are subcutaneously injected into the flank of the mice.
-
Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into a vehicle control, a positive control (e.g., doxorubicin), and this compound treatment groups.
-
Administration: Treatment is administered via a clinically relevant route (e.g., intraperitoneal or oral) for a specified period (e.g., 21 days).
-
Endpoints: Tumor volume is measured twice weekly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological and biomarker analysis.
Data Presentation:
| Group | Treatment | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 200 | - |
| Doxorubicin (5 mg/kg) | IP | 400 ± 80 | 73.3% |
| This compound (50 mg/kg) | PO | 900 ± 150 | 40.0% |
III. Extended Safety Evaluation
Sub-chronic Oral Toxicity Study
Objective: To determine the potential toxicity of this compound after repeated oral administration for 90 days in rodents, following OECD Guideline 408.
Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Grouping: Animals are divided into a control group and at least three treatment groups receiving different dose levels of this compound.
-
Administration: The compound is administered daily by oral gavage for 90 days.
-
Observations: Detailed clinical observations, body weight, and food/water consumption are recorded throughout the study.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
Data Presentation:
| Parameter | Control | Low Dose (10 mg/kg) | Mid Dose (30 mg/kg) | High Dose (100 mg/kg) |
| Body Weight Gain (g) | 150 ± 10 | 145 ± 12 | 130 ± 15 | 110 ± 18 |
| ALT (U/L) | 35 ± 5 | 40 ± 6 | 65 ± 8 | 120 ± 15 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.9 ± 0.2* |
| Liver Histopathology | Normal | Normal | Mild hepatocellular vacuolation | Moderate centrilobular necrosis |
*Statistically significant difference from control.
Conclusion
The provided application notes and protocols offer a structured approach to the in vivo investigation of this compound. These studies are essential to validate the promising in vitro findings and to establish a comprehensive efficacy and safety profile necessary for further drug development. The data generated will be critical in determining the therapeutic potential of this compound and guiding its path toward clinical translation.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Pandamarilactonine A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the total synthesis of Pandamarilactonine A.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
The primary challenges in the total synthesis of this compound and related compounds include:
-
Configurational Instability: The pyrrolidin-2-yl butenolide moiety is prone to epimerization at the α-position of the butenolide or racemization, which significantly impacts the enantiopurity and overall yield of the desired stereoisomer.[1][2][3][4][5]
-
Low Diastereoselectivity: Several synthetic routes produce a mixture of diastereomers (this compound, B, C, and D), requiring challenging separation steps and resulting in a lower yield of the target molecule.[6][7]
-
Low Yields in Key Steps: Certain key reactions, such as the final acid-catalyzed spirocyclization and elimination, have been reported with low yields, often accompanied by the formation of multiple byproducts.[6][7]
Q2: Has a protecting-group-free synthesis of this compound been reported?
Yes, a concise three-pot, protecting-group-free total synthesis of (–)-pandamarilactonine-A has been developed.[1][3][4] This approach can be a valuable strategy to improve overall efficiency and yield by reducing the number of synthetic steps.
Q3: What is a common precursor for the biomimetic synthesis of this compound?
A biomimetic synthesis of this compound and B has been reported starting from the condensation of two units of 4-hydroxy-4-methylglutamic acid.[8]
Troubleshooting Guide
Problem 1: Low yield in the final spiro-N,O-acetalization and elimination step.
This step is crucial for the formation of the characteristic spiro-N,O-acetal core of Pandamarilactonines. Low yields are often attributed to unproductive decomposition or the formation of multiple side products.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inappropriate acid catalyst or concentration. | Screen different protic and Lewis acids. A vigorously stirred biphasic mixture of H₂SO₄/CH₂Cl₂ has shown promise.[6][7] | Improved conversion to the desired spiro-N,O-acetal intermediate. |
| One-pot reaction leading to side products. | Consider a two-step procedure where the intermediate (e.g., pandamarilactone-1/pandamarilactonine A/B variants) is isolated before proceeding with the final elimination.[6][7] | Increased yield of the final product by minimizing side reactions. |
| Reaction conditions are too harsh. | Optimize reaction temperature and time to minimize decomposition of starting materials and products. | A balance between reaction completion and product stability, leading to higher isolated yields. |
Problem 2: Poor diastereoselectivity leading to a mixture of Pandamarilactonines A, B, C, and D.
The formation of multiple diastereomers is a significant issue, complicating purification and reducing the yield of this compound.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Lack of stereocontrol in key bond-forming reactions. | Employ stereoselective reactions, such as an asymmetric vinylogous Mannich reaction (VMR), which has been shown to proceed with high diastereoselectivity (dr = 95:5).[1][2][3][4] | A significant enrichment of the desired diastereomer, simplifying purification and improving yield. |
| Racemization during the synthesis. | Investigate the point of racemization. The configurational instability of the pyrrolidin-2-yl butenolide moiety is a known issue.[5][9] Mild reaction conditions and strategic use of protecting groups might mitigate this. | Preservation of stereochemical integrity throughout the synthesis, leading to a higher yield of the target enantiomer. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound and related compounds.
| Reaction Step | Reagents and Conditions | Product | Yield | Reference |
| Spiro-N,O-acetalization and elimination | 2.0 equiv of H₂SO₄ in CH₂Cl₂ (single flask) | Pandamarilactone-1 | 12% (with the majority of the rest being a mixture of pandamarilactonines A–D) | [6][7] |
| Asymmetric Vinylogous Mannich Reaction | 3-methyl-2-(tert-butyldimethylsilyloxy)furan and Ellman (RS)-N-tert-butanesulfinimine | syn-adduct | dr = 95:5 | [1][2][3][4] |
Key Experimental Protocols
Protocol 1: Furan Oxidation and Spiro-N,O-acetalization
This protocol is adapted from the first total synthesis of pandamarilactone-1, which also yields pandamarilactonines A-D.[6][7][10][11]
-
Furan Oxidation: A solution of the di(furylalkyl)amine precursor in an appropriate solvent (e.g., methanol) is subjected to photooxidation with singlet oxygen, typically using a sensitizer (B1316253) like Rose Bengal or Methylene Blue and irradiating with a suitable light source.
-
Acid-catalyzed Cyclization: The resulting intermediate is then treated with an acid catalyst. A vigorously stirred biphasic mixture using H₂SO₄ in CH₂Cl₂ has been employed.
-
Work-up and Purification: The reaction is quenched, and the product mixture is extracted. Purification is typically achieved through column chromatography to separate the different pandamarilactonine diastereomers.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical guide to troubleshooting low yields in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn -selective vinylogous Mannich reaction of N-tert -butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00098J [pubs.rsc.org]
- 6. Synthesis of Pandamarilactone-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of pandamarilactone-1. | Department of Chemistry [chem.ox.ac.uk]
Technical Support Center: Purification of Pandanus Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of alkaloids from Pandanus species.
Frequently Asked Questions (FAQs)
Q1: Why are the alkaloids I've isolated not matching known natural products from Pandanus?
A1: You may be isolating artifacts, which are compounds formed during the extraction and purification process rather than being naturally present in the plant. Spectroscopic and chemical studies have shown that tertiary amines isolated from acid-base treatments of Pandanus amaryllifolius were artifacts.[1][2] The use of conventional acid-base extraction methods for isolating Pandanus alkaloids is a known cause of artifact formation.[1][2] It has been suggested that this method should be reviewed as it can introduce these artifacts.[2]
Q2: What is the primary cause of artifact formation during purification?
A2: The primary cause is the lability of native Pandanus alkaloids, which are sensitive to the acidic conditions often used in extraction and chromatography. For instance, acid-base treatments can lead to the formation of tertiary amines from secondary amines. Similarly, the acidic conditions used in some High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods to improve peak resolution can also cause the formation of additional compounds.
Q3: What are the recommended extraction methods to minimize artifact formation?
A3: A solvent partitioning extraction method is recommended to minimize artifact formation. This approach avoids the harsh acidic and basic conditions of the conventional acid-base treatment. A comparative study demonstrated that a careful solvent partitioning method yielded the major alkaloid Z,Z-pandanamine with only small amounts of its isomers, whereas the acid-base extraction resulted in the formation of isomeric pyrrolidine (B122466) alkaloids. Neutral extraction methods, such as successive maceration with solvents like hexane, dichloromethane (B109758), and methanol (B129727), have also been used to isolate natural alkaloids.
Q4: My purification yields are consistently low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Inappropriate Extraction Method: The choice of extraction method and solvent significantly impacts the yield and profile of extracted phytochemicals. For example, conventional thermal extraction methods can take a considerable amount of time, potentially causing damage to the target compounds.
-
Plant Material Pre-treatment: The drying method for the plant leaves can influence the phytochemical content. One study found that hot air oven-dried samples of P. amaryllifolius yielded a higher number of phytochemicals compared to shade-dried samples.
-
Alkaloid Degradation: As mentioned, Pandanus alkaloids can be sensitive to the purification conditions, leading to degradation and loss of material.
-
Complex Sample Matrix: Pandanus extracts are complex mixtures containing various classes of secondary metabolites, including phenols, lignans, steroids, and flavonoids, which can interfere with the isolation of the target alkaloids.
Q5: What types of chromatography are most effective for purifying Pandanus alkaloids?
A5: A variety of chromatographic techniques are used, often in combination. These include:
-
Flash column chromatography
-
Open column chromatography
-
Centrifugal thin-layer chromatography (e.g., Chromatotron™)
-
Preparative thin-layer chromatography (prep TLC)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The choice of technique will depend on the specific alkaloids being targeted and the complexity of the extract.
Troubleshooting Guides
Problem: Appearance of Unexpected Peaks in HPLC/TLC
| Potential Cause | Troubleshooting Step |
| Artifact Formation | Avoid acid-base extraction methods. Opt for neutral solvent partitioning. If using RP-HPLC, consider using a neutral mobile phase if possible, though this may affect peak shape. |
| Degradation of Alkaloids | Minimize exposure of the extract and fractions to harsh conditions (strong acids/bases, high temperatures). |
| Co-eluting Impurities | Optimize the chromatographic method. For HPLC, adjust the gradient, flow rate, or change the stationary phase. For TLC, try different solvent systems. |
Problem: Difficulty in Separating Alkaloid Isomers
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Isomers | Employ high-resolution chromatographic techniques like preparative HPLC. Experiment with different stationary and mobile phases to exploit subtle differences in isomer chemistry. |
| Formation of Isomers During Purification | As with artifact formation, use milder extraction and purification techniques to prevent isomerization. |
Experimental Protocols
Protocol 1: Acid-Base Extraction (Use with Caution)
This method is known to potentially produce artifacts but has been traditionally used.
-
Extraction: Macerate dried and powdered Pandanus leaves in ethanol (B145695) (EtOH).
-
Partitioning: Partition the EtOH extract between diethyl ether (Et₂O) and hydrochloric acid (HCl). The alkaloids will move to the acidic aqueous phase.
-
Basification: Basify the HCl phase with sodium hydroxide (B78521) (NaOH).
-
Final Extraction: Extract the basified aqueous phase with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal extract.
-
Purification: Further purify the crude extract using techniques like RP-HPLC.
Protocol 2: Solvent Partitioning Extraction (Recommended)
This method is less likely to cause artifact formation.
-
Initial Extraction: Perform a neutral extraction by successively macerating the plant material with solvents of increasing polarity, for example, hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).
-
Preliminary Testing: Use a reagent like Dragendorff's to test the resulting crude extracts for the presence of alkaloids.
-
Fractionation and Purification: Subject the alkaloid-positive extracts to various chromatographic techniques for further fractionation and purification.
Data Presentation
Table 1: Comparison of Extraction Methods for Pandanus Alkaloids
| Method | Advantages | Disadvantages | Resulting Amine Type | Reference |
| Acid-Base Extraction | Can be effective for isolating certain types of alkaloids. | High potential for artifact formation, particularly tertiary amines. | Tertiary amines (often artifacts) | |
| Solvent Partitioning | Minimizes artifact formation by avoiding harsh pH changes. | May require more extensive chromatographic purification. | Secondary amines (more likely to be the natural products) |
Table 2: Chromatographic Techniques for Pandanus Alkaloid Purification
| Technique | Typical Application | Reference |
| Flash Column Chromatography | Initial fractionation of crude extracts. | |
| Open Column Chromatography | Further separation of fractions. | |
| Centrifugal TLC | Purification of smaller quantities of compounds. | |
| Preparative TLC | Isolation of individual compounds from simple mixtures. | |
| RP-HPLC | Final purification of alkaloids, separation of isomers. |
Visualizations
Caption: Figure 1: Decision workflow for selecting an extraction method.
Caption: Figure 2: General workflow for Pandanus alkaloid purification.
References
Technical Support Center: Troubleshooting HPLC Separation of Pandamarilactonine A Isomers
Welcome to the technical support center for the HPLC separation of Pandamarilactonine A isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in the chromatographic analysis of these complex alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Q1: Why am I observing poor resolution or complete co-elution of this compound isomers?
A1: Poor resolution of isomers is a common challenge due to their similar physicochemical properties. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Fine-tuning the mobile phase is critical for improving selectivity. Small changes in the organic modifier (e.g., acetonitrile, methanol) ratio or the use of additives can significantly impact resolution. For alkaloid separations, adjusting the pH with additives like formic acid, acetic acid, or triethylamine (B128534) can alter the ionization state of the analytes and improve separation.
-
Column Chemistry: Not all C18 columns are the same. Consider screening columns with different stationary phase properties (e.g., embedded polar groups, phenyl-hexyl) that can offer alternative selectivities for polar alkaloids.
-
Temperature: Lowering the column temperature can sometimes enhance separation between isomers, especially in chiral chromatography.[1] Conversely, increasing the temperature can improve efficiency and decrease viscosity.[2] It is a parameter worth investigating.
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting peaks.
Q2: My peaks for this compound isomers are showing significant tailing. What is the cause and how can I fix it?
A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-3.5) can protonate the analyte and minimize interactions with silanols. Alternatively, working at a higher pH (e.g., > 7, if the column allows) can deprotonate the silanols.
-
Use of Additives: Adding a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and reduce peak tailing.
-
Column Choice: Modern, high-purity silica (B1680970) columns with end-capping are less prone to silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[3]
Q3: I am experiencing inconsistent retention times for my this compound isomers between injections. What could be the problem?
A3: Fluctuations in retention time can compromise the reliability of your analytical method.
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a common cause of retention time drift.
-
Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure it is well-mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.[4]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[4]
Q4: I am struggling with the chiral separation of this compound enantiomers. Where should I start?
A4: Chiral separations are highly specific, and method development can be challenging.
Troubleshooting Steps:
-
Chiral Stationary Phase (CSP) Screening: The selection of the appropriate CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often a good starting point for the separation of a wide range of chiral compounds.[5] It may be necessary to screen several different CSPs to find one that provides adequate enantioselectivity.[3]
-
Mobile Phase System: Both normal-phase (e.g., hexane/ethanol) and reversed-phase modes can be successful for chiral separations. The choice of the organic modifier and any additives is crucial.
-
Temperature Optimization: Temperature can have a significant effect on chiral recognition. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C) to optimize the separation.[1]
Experimental Protocols
The following is a suggested starting protocol for the HPLC separation of this compound isomers. This protocol may require optimization for your specific application.
Initial HPLC Method for Isomer Separation
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 10-40% B over 20 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 A:B).
Quantitative Data Summary
| Parameter | Recommended Starting Condition | Range for Optimization |
| Column Chemistry | C18 | Phenyl-Hexyl, Embedded Polar Group |
| Mobile Phase Organic | Acetonitrile | Methanol |
| Mobile Phase Additive | 0.1% Formic Acid | 0.05-0.2% Formic Acid, 0.1% Acetic Acid |
| Column Temperature | 30°C | 20 - 40°C |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| pH Range | 2.5 - 3.5 | 2.5 - 7.5 (depending on column) |
Visualizations
Caption: A workflow for troubleshooting common HPLC separation issues.
References
Pandamarilactonine A stability issues and degradation products
This technical support center provides guidance on the stability and handling of Pandamarilactonine A for researchers, scientists, and drug development professionals. Please note that publicly available data on the stability of this compound is limited. The information provided here is based on general chemical principles for similar structures, such as alkaloids and molecules containing a butenolide moiety.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound?
A1: this compound contains a pyrrolidinyl-α,β-unsaturated γ-lactone (butenolide) moiety, which can be susceptible to degradation. The primary concerns are its configurational instability and susceptibility to hydrolysis, oxidation, and photodecomposition. Some studies have noted the "configurational instability" of the pyrrolidin-2-yl butenolide moiety in related alkaloids, which could lead to epimerization or other stereochemical changes over time or under certain conditions.[1][2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, the most probable degradation pathway is the hydrolysis of the lactone ring, especially under acidic or basic conditions, to form a corresponding hydroxy carboxylic acid. Other potential degradation routes include oxidation of the pyrrolidine (B122466) ring and photolytic degradation, which can lead to complex mixtures of products.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C or lower. If solutions are prepared, they should be used fresh or stored at low temperatures for a short period. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents like methanol (B129727) or water for long-term storage of solutions.
Q4: I see unexpected peaks in my chromatogram when analyzing this compound. What could they be?
A4: Unexpected peaks could be impurities from the isolation or synthesis process, or they could be degradation products. Given the potential for instability, it is crucial to consider degradation as a possible cause. These peaks could correspond to hydrolyzed forms, oxides, or isomers of this compound. To confirm if they are degradation products, you can perform a forced degradation study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity of the compound over time. | Degradation of this compound into inactive products. | 1. Verify the purity and integrity of your sample using an appropriate analytical method like HPLC-MS. 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review your storage and handling procedures to minimize degradation. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Sample degradation due to improper storage, handling, or experimental conditions. | 1. Analyze a freshly prepared sample to see if the new peaks are present. 2. If the peaks appear over time, it is likely due to degradation. 3. Attempt to identify the degradation products using mass spectrometry and NMR.[3] |
| Change in the physical appearance of the sample (e.g., color change). | This could indicate significant degradation or reaction with contaminants. | 1. Do not use the sample for experiments. 2. Characterize a small portion of the sample to identify the cause of the change. 3. Obtain a fresh, high-purity sample. |
| Inconsistent experimental results. | This may be due to the use of partially degraded compound. | 1. Always use freshly prepared solutions of this compound for your experiments. 2. Routinely check the purity of your stock solutions. |
Hypothetical Stability Data
The following table presents hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.
| Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 35% | Hydrolyzed lactone |
| 0.1 M NaOH | 8 hours | 60°C | 60% | Hydrolyzed lactone and other rearranged products |
| 3% H₂O₂ | 24 hours | 25°C | 20% | N-oxide and other oxidized products |
| Photolytic (UV light) | 48 hours | 25°C | 45% | Complex mixture of photoproducts |
| Thermal (Solid) | 7 days | 80°C | 15% | Isomers and other thermal degradants |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Characterize the major degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for investigating the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for Pandamarilactonine A synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Pandamarilactonine A. The information is compiled from published synthetic routes and aims to address common challenges encountered during this complex total synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main difficulties in synthesizing this compound and related compounds are the configurational instability of the pyrrolidin-2-yl butenolide moiety and achieving high enantiopurity.[1][2][3][4] This instability can lead to epimerization at the α-position of the butenolide or complete racemization, which accounts for the low enantiomeric excess observed in some natural isolates.[4] Additionally, some synthetic approaches may suffer from low chemical yields, poor selectivity, or require harsh reaction conditions.
Q2: Which synthetic strategies have proven most effective for this compound?
Several successful strategies have been reported, including:
-
Asymmetric Vinylogous Mannich Reaction (VMR): This approach has been used to achieve high diastereoselectivity.
-
Furan (B31954) Oxidation and Spiro-N,O-acetalization: This biomimetic approach utilizes singlet oxygen to oxidize a furan precursor, initiating a cascade reaction to form the core structure.
-
Protecting-Group-Free Synthesis: Concise synthetic routes that avoid protecting groups have been developed to improve efficiency.
Q3: How can the stereochemistry be controlled during the synthesis?
Control of stereochemistry is crucial and has been addressed through various methods. In the asymmetric vinylogous Mannich reaction, the use of chiral auxiliaries like N-tert-butanesulfinimines (Ellman's auxiliary) is effective. Interestingly, the methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan has been shown to act as a switch for diastereoselection in the VMR.
Troubleshooting Guide
Low Diastereoselectivity in the Vinylogous Mannich Reaction
| Potential Cause | Suggested Solution |
| Incorrect Furan Substrate | The presence and position of substituents on the furan ring are critical. A methyl group at the C-3 position of the 2-(tert-butyldimethylsilyloxy)furan has been shown to promote syn-diastereoselectivity. |
| Suboptimal Chiral Auxiliary | The choice of the N-tert-butanesulfinimine is important for inducing asymmetry. Ensure the use of the correct enantiomer of the Ellman auxiliary for the desired product stereochemistry. |
| Reaction Temperature | Temperature can significantly influence diastereoselectivity. It is advisable to run the reaction at low temperatures (e.g., -78 °C) and slowly warm to room temperature as specified in established protocols. |
Low Yield in Furan Oxidation and Spirocyclization
| Potential Cause | Suggested Solution |
| Inefficient Singlet Oxygen Generation | Ensure the photosensitizer (e.g., Methylene Blue) is pure and the light source is of the appropriate wavelength and intensity. The reaction should be continuously sparged with oxygen. |
| Incomplete Spiro-N,O-acetalization | This step is often acid-catalyzed. The choice and stoichiometry of the acid are critical. For instance, using 2.0 equivalents of H₂SO₄ has been shown to drive the reaction to completion, whereas lower amounts may result in incomplete conversion. |
| Side Reactions | The intermediate hydroxybutenolide from the furan oxidation can be unstable. It is often beneficial to perform the subsequent spirocyclization in a one-pot fashion to minimize the isolation of this intermediate. |
Epimerization or Racemization of the Final Product
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | The pyrrolidin-2-yl butenolide moiety is sensitive to both acidic and basic conditions. Utilize mild conditions for any final deprotection or purification steps. The observation of low optical purity in natural isolates has been suggested to be a result of the extraction/isolation process, highlighting the compound's sensitivity. |
| Purification Method | Standard silica (B1680970) gel chromatography can sometimes cause degradation or epimerization of sensitive compounds. Consider using neutral alumina (B75360) or a different stationary phase for purification. It may also be beneficial to minimize the time the compound spends on the column. |
Experimental Protocols
Key Synthetic Approaches: A Comparison
| Feature | Asymmetric Vinylogous Mannich Reaction | Furan Oxidation / Spiro-N,O-acetalization |
| Key Transformation | Asymmetric addition of a silyloxyfuran to an N-tert-butanesulfinimine. | Photooxidation of a difuran precursor followed by an acid-catalyzed cascade. |
| Stereocontrol | Achieved through a chiral auxiliary (Ellman's). | Relies on the inherent diastereoselectivity of the cyclization. |
| Reported Steps | A concise three-pot synthesis has been reported. | A nine-step synthesis has been detailed. |
| Advantages | High diastereoselectivity and potential for high enantiopurity. | Biomimetic approach that can generate multiple Pandanus alkaloids. |
Protocol 1: Asymmetric Vinylogous Mannich Reaction (Conceptual Outline)
-
Preparation of the N-tert-butanesulfinimine: Synthesize the required imine from the corresponding aldehyde and (R)- or (S)-2-methylpropane-2-sulfinamide (Ellman's auxiliary).
-
Vinylogous Mannich Reaction: To a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid catalyst. Slowly add the N-tert-butanesulfinimine. Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Deprotection: Quench the reaction and perform an aqueous workup. The resulting product can then be further elaborated to this compound through a series of steps, including cyclization and N-alkylation, under mild conditions to avoid epimerization.
Protocol 2: Furan Oxidation and Spiro-N,O-acetalization Cascade (Conceptual Outline)
-
Synthesis of the Difuran Precursor: Synthesize the symmetrical di(furylalkyl)amine precursor through established methods.
-
Photooxidation: Dissolve the difuran precursor and a photosensitizer (e.g., Methylene Blue) in a suitable solvent (e.g., methanol). Irradiate the solution with a suitable light source while bubbling oxygen through the mixture.
-
Spiro-N,O-acetalization and Elimination: After the oxidation is complete, add an acid (e.g., H₂SO₄) to the reaction mixture to catalyze the spirocyclization and subsequent elimination to form the butenolide moiety.
-
Purification: After an aqueous workup, purify the crude product via chromatography to isolate this compound and other related alkaloids.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Key transformation in the asymmetric synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn-selective vinylogous Mannich reaction of N-tert-butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the asymmetric synthesis of pandamarilactonines: an unexpected syn -selective vinylogous Mannich reaction of N-tert -butanesulfinimines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00098J [pubs.rsc.org]
resolving co-elution problems in Pandamarilactonine A analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution problems during the analysis of Pandamarilactonine A.
Troubleshooting Guide: Resolving Co-elution
Co-elution, the incomplete separation of this compound from other compounds in a sample, can significantly compromise analytical accuracy. The most common co-elutants are its own stereoisomers, such as Pandamarilactonine B, C, and D, which possess very similar chemical structures and polarities.[1][2][3][4] This guide provides a systematic approach to diagnosing and resolving these challenging separations.
Initial System Check
Before modifying your analytical method, it is crucial to ensure your HPLC or UPLC system is performing optimally. Poor peak shape is often a primary contributor to apparent co-elution.
Q1: My chromatogram for this compound shows broad or tailing peaks. What should I check first?
A1: Peak broadening and tailing can mask the presence of a co-eluting compound. Before adjusting the mobile phase or column, verify the following:
-
Column Health: The column may be contaminated or have developed a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to avoid peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to poor peak shape.
Method Optimization Strategies
If the system is functioning correctly, the next step is to optimize the chromatographic method to improve the resolution between this compound and any co-eluting species.
Q2: I suspect this compound is co-eluting with one of its stereoisomers. How can I improve the separation using a standard C18 column?
A2: For a standard C18 column, you can manipulate the mobile phase composition and gradient profile to enhance selectivity.
-
Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent-analyte interactions. Methanol often provides different selectivity for polar compounds compared to acetonitrile.
-
Aqueous Phase pH: Since this compound is an alkaloid with a basic nitrogen atom, the pH of the mobile phase can significantly impact its retention and selectivity.[5] A slight adjustment in pH (e.g., from 3.0 to 3.5) can sometimes resolve closely eluting peaks. Ensure the chosen pH is within the stable range for your column.
-
-
Gradient Profile:
-
If you are using a gradient, try making it shallower. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely related compounds.
-
Illustrative Data: Effect of Method Modification on Resolution
The following table provides a hypothetical comparison of different analytical conditions to illustrate how modifications can improve the resolution (Rs) between this compound and a co-eluting isomer.
| Parameter | Method 1 (Initial) | Method 2 (Optimized Gradient) | Method 3 (Optimized Mobile Phase) | Method 4 (Alternative Column) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-50% B in 5 min | 20-35% B in 10 min | 30-45% B in 10 min | 20-50% B in 5 min |
| Flow Rate (mL/min) | 0.4 | 0.4 | 0.4 | 0.4 |
| Retention Time (Panda. A) | 3.52 min | 6.81 min | 7.25 min | 4.15 min |
| Retention Time (Isomer) | 3.52 min (co-elutes) | 6.95 min | 7.51 min | 4.38 min |
| Resolution (Rs) | 0.0 | 1.3 | 1.8 | 2.1 |
| Peak Purity (Panda. A) | Fails | Passes | Passes | Passes |
Note: This data is illustrative and intended for educational purposes.
Q3: Changing the mobile phase and gradient didn't provide baseline separation. What is the next step?
A3: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.
-
Alternative C18 Chemistries: Not all C18 columns are the same. A C18 column from a different manufacturer may offer different selectivity.
-
Phenyl-Hexyl Columns: These columns provide alternative selectivity due to pi-pi interactions with aromatic compounds. While this compound is not aromatic, this stationary phase can offer different interactions compared to a standard C18.
-
Chiral Stationary Phases: Since co-elution is often due to stereoisomers (diastereomers or enantiomers), a chiral column may be necessary for complete separation. This is particularly relevant if you are trying to separate enantiomers. For diastereomers, a chiral column is not always necessary, but can be effective.
Frequently Asked Questions (FAQs)
Q4: How can I confirm that a peak is impure and contains a co-eluting compound?
A4: Peak purity analysis is essential for detecting co-elution.
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector collects UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.
-
Mass Spectrometry (MS): An MS detector can provide mass-to-charge ratio (m/z) information across the chromatographic peak. If the mass spectrum changes across the peak, it confirms co-elution. High-resolution mass spectrometry (HRMS) can be particularly useful in distinguishing between compounds with very similar masses.
Q5: Can my sample preparation method contribute to co-elution issues?
A5: Yes, the sample preparation method can introduce interfering compounds from the matrix.
-
Matrix Effects: Complex sample matrices, such as plant extracts, can contain numerous compounds that may co-elute with your analyte of interest. This can lead to ion suppression or enhancement in mass spectrometry detection.
-
Sample Cleanup: Employing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components before analysis.
Q6: What are the typical experimental protocols for analyzing this compound?
A6: While a universally optimal method does not exist, a good starting point for method development for this compound and related alkaloids using LC-MS would be:
-
Sample Preparation (from plant material):
-
Macerate the dried and powdered plant material (e.g., leaves of Pandanus amaryllifolius) with an appropriate solvent like ethanol (B145695) or methanol.
-
Perform a liquid-liquid extraction. Acidify the extract and wash with a non-polar solvent to remove fats and chlorophyll.
-
Basify the aqueous layer and extract the alkaloids into a solvent like chloroform (B151607) or dichloromethane.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection.
-
-
UPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A shallow gradient, for example, starting from 5-10% B and increasing to 50-60% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Tandem Mass Spectrometer (MS/MS) with electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for this compound and its potential isomers.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting co-elution problems.
Caption: A decision tree for selecting method development strategies.
References
- 1. Structure characterization, biomimetic total synthesis and optical purity of two new pyrrolidine alkaloids, pandamarilactonine-a and -b, isolated from Pandanus amaryllifolius Roxb | Semantic Scholar [semanticscholar.org]
- 2. Isolation and structure elucidation of two new alkaloids, pandamarilactonine-C and -D, from Pandanus amaryllifolius and revision of relative stereochemistry of pandamarilactonine-A and -B by total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to improve the solubility of Pandamarilactonine A for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when preparing Pandamarilactonine A for bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius[1][2]. It belongs to a class of natural products known as lactones[1]. Like many complex natural products, this compound is lipophilic and predicted to have low aqueous solubility, which is a significant hurdle for in vitro and in vivo bioassays[3]. For a compound to be accurately tested, it must be fully dissolved in the aqueous assay medium; poor solubility can lead to inaccurate results, compound precipitation, and underestimated biological activity[3].
Q2: What is the simplest first step to dissolve this compound for a bioassay?
The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay buffer, a technique known as co-solvency. Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for this purpose due to its ability to dissolve a wide range of polar and non-polar compounds. Commercial suppliers of this compound list DMSO as a suitable solvent.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This common issue indicates that the compound's solubility limit in the final assay medium has been exceeded. Here are several steps to troubleshoot this problem:
-
Reduce the Final Concentration: Test lower final concentrations of this compound.
-
Optimize Co-solvent Percentage: The final concentration of DMSO should typically be kept low (e.g., ≤0.5%) to avoid solvent-induced toxicity or artifacts in the bioassay. However, you may need to carefully determine the highest tolerable percentage of DMSO for your specific assay system that keeps the compound in solution.
-
Use an Alternative Co-solvent: If DMSO is problematic, consider other co-solvents such as ethanol, polyethylene (B3416737) glycol 400 (PEG 400), or N,N-Dimethylformamide (DMF).
-
Gentle Warming or Sonication: Briefly warming the solution or using a sonicator can sometimes help dissolve the compound, but you must be cautious about potential degradation.
Q4: How might the pH of the bioassay buffer affect the solubility of this compound?
This compound is an alkaloid, which means it contains a basic nitrogen atom. The solubility of such compounds can be highly pH-dependent. In acidic conditions (lower pH), the nitrogen atom can become protonated, forming a more polar and soluble salt. Conversely, the lactone ring in the structure can be susceptible to hydrolysis under basic conditions, which would chemically alter the compound. Therefore, adjusting the buffer to a slightly acidic pH may increase solubility, but it is crucial to ensure the chosen pH is compatible with the biological assay system.
Q5: What are cyclodextrins and when should I consider using them for this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming a water-soluble "inclusion complex". This is an excellent strategy to consider when co-solvents cause toxicity or interfere with the assay. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.
Q6: Are there other advanced techniques if the above methods fail?
Yes, if standard methods are insufficient, more advanced formulation strategies can be employed. These include:
-
Use of Surfactants: Surfactants like Tween 20 or Triton X-100 can be used to form micelles that encapsulate the compound, increasing its solubility. However, it is critical to evaluate the surfactant's own potential toxicity and interference with the assay at the concentrations used.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale dramatically increases the surface area, which can significantly improve the dissolution rate and saturation solubility. This is a more complex approach that typically involves wet bead milling or other specialized equipment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Initial Dissolution Failure | The compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | 1. Try gentle heating or sonication to aid dissolution. 2. Test alternative, stronger organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Prepare a slurry to perform a quantitative solubility test to understand its limits. |
| Precipitation Upon Dilution | The final concentration of the compound exceeds its solubility limit in the aqueous buffer. The final co-solvent concentration is too low to maintain solubility. | 1. Lower the final assay concentration of this compound. 2. Increase the co-solvent percentage, ensuring it remains within the tolerated limit for your assay (see Protocol 2). 3. Switch to a pH-adjusted buffer or use cyclodextrins to form a soluble inclusion complex (see Protocol 3 & 4). |
| Assay Interference or Toxicity | The high concentration of organic co-solvent (e.g., DMSO >0.5-1%) is affecting the biological system (e.g., enzyme activity, cell viability). | 1. Reduce the co-solvent concentration to the lowest effective level. 2. Replace the co-solvent system with a cyclodextrin-based formulation, which is often more biocompatible. 3. Explore the use of surfactants, but carefully validate their compatibility with the assay. |
| Inconsistent Results | The compound is supersaturated and slowly precipitating out of solution over the course of the experiment. The compound may be unstable in the buffer (e.g., lactone hydrolysis at high pH). | 1. Prepare and use the diluted solutions immediately. 2. Evaluate the stability of this compound in your chosen buffer system over the time course of the assay. 3. Consider using a formulation with a precipitation inhibitor or a more stable system like a cyclodextrin (B1172386) complex. |
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents | Increasing the polarity of the solvent system with a water-miscible organic solvent. | Simple, fast, and widely used for initial screening. | Can cause cellular toxicity or interfere with assay components at higher concentrations (>0.5%). Risk of precipitation upon dilution. | DMSO, Ethanol, PEG 400 |
| pH Adjustment | Ionizing the basic nitrogen in the alkaloid structure to form a more soluble salt. | Can significantly increase solubility with minimal additives. | The required pH may be outside the optimal range for the bioassay. The lactone ring may be unstable at high pH. | pH 1-2 units below the pKa of the basic group. |
| Cyclodextrins | Encapsulating the hydrophobic drug molecule within a hydrophilic shell to form a soluble inclusion complex. | High solubilization capacity, low cellular toxicity, can stabilize the drug. | Can be more expensive than simple co-solvents. May require more formulation development. | HP-β-CD, SBE-β-CD |
| Surfactants | Forming micelles that encapsulate the drug, increasing its apparent solubility. | Effective at low concentrations. | Can interfere with biological membranes and proteins. Potential for intrinsic toxicity. | Tween® 20, Triton™ X-100 |
| Nanoparticles | Increasing the surface area by reducing particle size, which enhances the dissolution rate. | Can dramatically increase bioavailability and solubility. | Requires specialized equipment and significant formulation expertise. | N/A |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the required amount of this compound powder accurately in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-30 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution (e.g., 37°C) or place it in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there is no undissolved particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow an aliquot to thaw completely and equilibrate to room temperature.
Protocol 2: Determining Maximum Tolerated Co-solvent Concentration
-
Prepare your standard bioassay (e.g., cell viability assay, enzyme inhibition assay) including positive and negative controls.
-
Prepare a dilution series of your co-solvent (e.g., DMSO) in the final assay buffer, ranging from 0.01% to 5% (v/v).
-
Run the bioassay with these co-solvent concentrations in the absence of this compound.
-
Measure the assay endpoint (e.g., cell viability, enzyme activity).
-
Determine the highest concentration of the co-solvent that does not significantly alter the assay's performance (e.g., causes less than 10% change in the signal compared to the vehicle-free control). This is your maximum tolerated co-solvent concentration.
Protocol 3: Solubilization using Cyclodextrin (Co-evaporation Method)
-
Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to the drug) in water or an aqueous buffer.
-
Dissolve this compound in a suitable volatile organic solvent (e.g., ethanol).
-
Mix the two solutions together.
-
Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) or by nitrogen stream to form a thin film or solid dispersion.
-
Reconstitute the resulting solid complex in the aqueous bioassay buffer.
-
Filter the solution through a 0.22 µm filter to remove any non-encapsulated, insoluble drug. The resulting clear solution contains the water-soluble drug-cyclodextrin complex.
Protocol 4: General Method for pH-Dependent Solubility Testing
-
Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 8.0 in 0.5 unit increments). Ensure the buffer components do not interfere with your final assay.
-
Prepare a high-concentration stock solution of this compound in a minimal amount of organic co-solvent (e.g., 100 mM in DMSO).
-
Add a small aliquot of the stock solution to each buffer to achieve a final concentration that is expected to be above the solubility limit. Keep the final DMSO concentration constant and low (e.g., 1%).
-
Incubate the samples with shaking at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 2-24 hours).
-
After incubation, centrifuge the samples at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the buffer pH to determine the optimal pH for dissolution.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Mechanism of cyclodextrin solubilization.
Caption: Postulated mechanism for antimicrobial activity.
References
addressing configurational instability in Pandamarilactonine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the configurational instability encountered during the synthesis of Pandamarilactonine and its analogues. This resource is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex natural products.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of configurational instability in Pandamarilactonine synthesis?
The primary source of configurational instability in Pandamarilactonine synthesis lies within the pyrrolidin-2-yl butenolide moiety.[1][2] This structural element is prone to epimerization at the stereocenter connecting the pyrrolidine (B122466) ring to the butenolide, which can lead to difficulties in achieving high enantiopurity and diastereoselectivity. The instability has been a significant challenge, and understanding its mechanism has been the subject of controlled experiments and computational studies.[1][2]
Q2: How does the substitution on the furan (B31954) precursor affect the diastereoselectivity of the key vinylogous Mannich reaction?
The substitution pattern on the silyloxyfuran precursor plays a critical role in determining the diastereoselectivity of the vinylogous Mannich reaction. For instance, the presence of a methyl group at the C-3 position of 2-(tert-butyldimethylsilyloxy)furan has been shown to act as a "switch" in diastereoselection, leading to an unexpected syn-diastereoselective outcome.[1][2] In a specific case, the reaction between 3-methyl-2-(tert-butyldimethylsilyloxy)furan and an (Rs)-N-tert-butanesulfinimine yielded a high syn-diastereoselectivity with a diastereomeric ratio (dr) of 95:5.[1][2]
Q3: Can protecting groups help in mitigating configurational instability?
Yes, the appropriate choice of protecting groups is crucial for minimizing epimerization. Protecting the nitrogen of the pyrrolidine ring can influence the stereochemical outcome of subsequent reactions and prevent racemization under certain conditions. The stability of the protecting group to the reaction conditions used for its removal is also a critical factor to consider to avoid unwanted side reactions that could affect the stereointegrity of the molecule.
Troubleshooting Guides
Problem 1: Low diastereoselectivity or unexpected stereochemical outcome in the vinylogous Mannich reaction.
-
Possible Cause: The structure of the furan precursor and the reaction conditions are not optimized for the desired stereoisomer.
-
Troubleshooting Steps:
-
Modify the Furan Precursor: As demonstrated in the literature, introducing a methyl group at the C-3 position of the 2-silyloxyfuran can switch the diastereoselectivity from the commonly observed anti to the syn product.[1][2] Experiment with different substitution patterns on the furan ring to influence the steric environment of the transition state.
-
Vary the Lewis Acid Promoter: The choice and amount of the Lewis acid promoter (e.g., TMSOTf) can significantly impact the diastereoselectivity. Screen different Lewis acids and optimize their stoichiometry.
-
Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can influence the transition state geometry. Conduct the reaction in a range of solvents and at different temperatures to determine the optimal conditions for the desired diastereomer.
-
Chiral Auxiliary: Ensure the chiral auxiliary on the imine is of high enantiomeric purity.
-
Problem 2: Loss of stereochemical purity during deprotection or subsequent reaction steps.
-
Possible Cause: The reaction conditions are too harsh, leading to epimerization of the stereocenter at the junction of the pyrrolidine and butenolide rings.
-
Troubleshooting Steps:
-
Milder Deprotection Reagents: If a protecting group is being removed, screen for milder deprotection conditions. For example, if using acidic conditions, try a weaker acid or shorter reaction times.
-
Temperature Control: Perform the reaction at a lower temperature to minimize the rate of epimerization.
-
pH Control: The stability of the butenolide moiety can be pH-dependent. Buffer the reaction mixture if necessary to maintain a pH range where the product is configurationally stable.
-
Rapid Work-up and Purification: Minimize the time the product is exposed to potentially destabilizing conditions by performing a prompt work-up and purification after the reaction is complete.
-
Quantitative Data
The following table summarizes the reported diastereoselectivity for a key vinylogous Mannich reaction in the synthesis of a Pandamarilactonine precursor.
| Furan Precursor | Imine Precursor | Promoter | Diastereomeric Ratio (syn:anti) | Reference |
| 3-methyl-2-(tert-butyldimethylsilyloxy)furan | (Rs)-N-tert-butanesulfinimine | TMSOTf | 95:5 | [1][2] |
Experimental Protocols
Key Experiment: syn-Selective Asymmetric Vinylogous Mannich Reaction
This protocol is based on the successful synthesis of a syn-diastereomer of a Pandamarilactonine precursor.
Materials:
-
3-methyl-2-(tert-butyldimethylsilyloxy)furan
-
(Rs)-N-tert-butanesulfinimine of the desired aldehyde
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the (Rs)-N-tert-butanesulfinimine in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add TMSOTf (typically 1.0-1.5 equivalents) dropwise.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of 3-methyl-2-(tert-butyldimethylsilyloxy)furan (typically 1.2-2.0 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired syn-diastereomer.
Note: The exact concentrations, equivalents of reagents, and reaction times should be optimized for each specific substrate.
Visualizations
Caption: Experimental workflow for the syn-selective vinylogous Mannich reaction.
Caption: Key factors influencing the diastereoselectivity of the vinylogous Mannich reaction.
Caption: A simplified logical diagram of the proposed epimerization mechanism.
References
Validation & Comparative
Unveiling the Antimicrobial Potency: A Comparative Analysis of Pandamarilactonine A and Pandamarilactonine B
For researchers and professionals in the field of drug development, the quest for novel antimicrobial agents is a perpetual endeavor. Within the diverse landscape of natural products, alkaloids isolated from Pandanus amaryllifolius leaves, specifically Pandamarilactonine A and Pandamarilactonine B, have emerged as compounds of interest. This guide provides a detailed comparison of their antimicrobial activities, supported by experimental data, to inform further research and development.
Comparative Antimicrobial Activity
A key study investigating the antimicrobial properties of these two pyrrolidine (B122466) alkaloids provides a direct comparison of their efficacy against several pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to quantify their antimicrobial effects.
This compound has demonstrated notable activity, particularly against Pseudomonas aeruginosa.[1][2][3][4] In a comparative analysis of four alkaloids isolated from P. amaryllifolius, this compound was identified as the most potent compound against this opportunistic pathogen.[1]
Below is a summary of the quantitative data on the antimicrobial activity of this compound and Pandamarilactonine B against three clinically relevant bacterial strains: Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Pseudomonas aeruginosa | 15.6 | 31.25 |
| Staphylococcus aureus | >500 | >500 | |
| Escherichia coli | >500 | >500 | |
| Pandamarilactonine B | Pseudomonas aeruginosa | 500 | >500 |
| Staphylococcus aureus | >500 | >500 | |
| Escherichia coli | >500 | >500 |
Experimental Protocols
The antimicrobial activities of this compound and Pandamarilactonine B were evaluated using a standardized microtiter plate diffusion method.
Extraction and Isolation of Pandamarilactonines
-
Extraction: Air-dried and ground leaves of Pandanus amaryllifolius (1.1 kg) were percolated with methanol (B129727) for three consecutive days. The combined filtrate was concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract was dissolved in 1M H₂SO₄ and partitioned with dichloromethane (B109758) (DCM). The acidic aqueous layer was then basified to pH 8 with Na₂CO₃ and re-extracted with DCM to obtain the crude alkaloidal extract.
-
Chromatographic Purification: The crude alkaloidal extract was subjected to further purification using chromatographic techniques to isolate this compound and Pandamarilactonine B.
Antimicrobial Assay
-
Microtiter Plate Diffusion Method: The minimum inhibitory concentration (MIC) of the isolated compounds was determined against Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 using a microtiter plate diffusion method.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC was recorded as the lowest concentration of the compound that showed no visible bacterial growth after a 24-hour incubation period.
-
Determination of Minimum Bactericidal Concentration (MBC): To determine the MBC, all wells showing no bacterial growth were subcultured onto nutrient agar (B569324) plates. The lowest concentration of the extract that did not show any bacterial growth on the agar plates after 24 hours of incubation was reported as the MBC. All experiments were performed in triplicate.
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, isolation, and antimicrobial testing of this compound and B.
Signaling Pathways
The available literature primarily focuses on the direct antimicrobial effects of this compound and B, as measured by MIC and MBC values. Detailed studies on the specific signaling pathways within the bacterial cells that are affected by these compounds have not been extensively reported. Further research is warranted to elucidate their mechanisms of action at the molecular level.
References
A Comparative Analysis of Pandamarilactonine A and Other Pandanus Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pandamarilactonine A, a prominent alkaloid isolated from the leaves of Pandanus amaryllifolius, with other structurally related alkaloids from the Pandanus genus. The comparison focuses on their biological activities, supported by available experimental data, to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to Pandanus Alkaloids
The genus Pandanus, commonly known as screw pine, is a rich source of diverse and structurally unique alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. Among these, the pyrrolidine-containing alkaloids, particularly the pandamarilactonine series, represent a significant class of bioactive molecules. This guide will delve into a comparative analysis of this compound against its congeners, providing a clear overview of their therapeutic potential.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and other selected Pandanus alkaloids.
Table 1: Antimicrobial Activity of Pandanus Alkaloids
A study by Laluces et al. (2015) provides a direct comparison of the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of several Pandanus alkaloids against common pathogenic bacteria. The results highlight the superior antimicrobial potency of this compound, particularly against Pseudomonas aeruginosa.
| Alkaloid | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | 500 | 500 | |
| Pseudomonas aeruginosa | 15.6 | 31.25 | |
| Pandamarilactonine B | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | >500 | >500 | |
| Pseudomonas aeruginosa | 500 | 500 | |
| Pandamarilactone-1 | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | >500 | >500 | |
| Pseudomonas aeruginosa | >500 | >500 | |
| Pandamarilactone-32 | Staphylococcus aureus | >500 | >500 |
| Escherichia coli | >500 | >500 | |
| Pseudomonas aeruginosa | >500 | >500 |
Data sourced from Laluces et al., 2015.
Table 2: Anti-inflammatory and Neuroprotective Activities (Qualitative Comparison)
Quantitative data for the anti-inflammatory and neuroprotective activities of individual purified Pandanus alkaloids is limited in the current literature. However, studies on alkaloid-rich extracts and fractions provide valuable insights into their potential.
| Biological Activity | Alkaloid/Extract | Key Findings | Reference |
| Anti-inflammatory | Total alkaloid mixtures from P. amaryllifolius and P. tectorius (containing Pandamarilactonine B, N-acetylnorthis compound, Pandamarilactonine G) | Inhibition of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated macrophages.[1] | Doncheva et al., 2022 |
| Neuroprotective | Crude extracts of P. amaryllifolius (containing Pandanus alkaloids) | Inhibition of amyloid-beta (Aβ) aggregation and protection of neuronal cells from Aβ-induced toxicity. | Teng et al., 2022 |
| Anti-Advanced Glycation End products (AGEs) and Anti-Aβ Aggregation | This compound and B | Both compounds exhibited inhibitory activity against AGEs formation and Aβ aggregation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the methodology described by Laluces et al. (2015) for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the alkaloids.
a. Preparation of Inoculum:
-
Bacterial strains (Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are cultured on nutrient agar (B569324) plates for 24 hours at 37°C.
-
A few colonies are then transferred to sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
b. Broth Microdilution Assay:
-
The assay is performed in sterile 96-well microtiter plates.
-
The alkaloid samples are serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Each well is inoculated with the prepared bacterial suspension.
-
A positive control (broth with bacteria, no alkaloid) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 18-24 hours.
c. Determination of MIC and MBC:
-
The MIC is determined as the lowest concentration of the alkaloid that completely inhibits visible bacterial growth.
-
To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto nutrient agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the alkaloid that results in a ≥99.9% reduction in the initial inoculum.
Anti-inflammatory Activity Assay (Nitric Oxide Production Inhibition)
This protocol is a standard method to assess the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
b. NO Production Assay:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test alkaloids for 1-2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, except for the negative control group.
-
After 24 hours of incubation, the cell culture supernatant is collected.
c. Measurement of Nitrite:
-
The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Neuroprotective Activity Assay (Thioflavin T Assay for Aβ Aggregation)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils, a hallmark of neurodegenerative diseases like Alzheimer's.
a. Preparation of Aβ Peptides:
-
Lyophilized amyloid-beta (Aβ) 1-42 peptide is dissolved in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilized again to ensure a monomeric state.
-
The monomeric Aβ is then dissolved in a buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.
b. Aggregation Assay:
-
The Aβ solution is incubated with different concentrations of the test alkaloids in a 96-well black plate with a clear bottom.
-
A control group with Aβ and buffer only is included.
-
The plate is incubated at 37°C with continuous gentle shaking to promote aggregation.
c. Fluorescence Measurement:
-
At various time points, Thioflavin T is added to each well.
-
The fluorescence intensity is measured using a microplate reader with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.
-
A decrease in ThT fluorescence in the presence of the test compound indicates inhibition of Aβ fibril formation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual signaling pathways related to the biological activities of Pandanus alkaloids.
Conclusion
This comparative analysis indicates that this compound is a particularly promising antimicrobial agent among the studied Pandanus alkaloids, with notable activity against Pseudomonas aeruginosa. While quantitative data for other biological activities of individual alkaloids is still emerging, the demonstrated anti-inflammatory and neuroprotective effects of alkaloid-rich extracts suggest that the pandamarilactonine class of compounds warrants further investigation. The provided experimental protocols and conceptual diagrams offer a framework for future research aimed at elucidating the mechanisms of action and therapeutic potential of these fascinating natural products. Further studies focusing on the isolation and comprehensive biological evaluation of individual Pandanus alkaloids are crucial to fully unlock their potential in drug development.
References
Unveiling the Anti-Inflammatory Mechanism of Pandamarilactonine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pandamarilactonine A, a natural alkaloid with purported anti-inflammatory properties. While direct quantitative data on the isolated compound is limited in publicly available research, this document synthesizes findings from studies on total alkaloid extracts of Pandanus amaryllifolius, the natural source of this compound, and related compounds. This guide aims to provide a framework for validating its mechanism of action and comparing its potential efficacy against established anti-inflammatory agents.
Executive Summary
This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has garnered interest for its potential therapeutic applications. Studies on the total alkaloid extracts from this plant have demonstrated anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory cytokine production.[1][2] This guide explores the probable mechanism of action of this compound, focusing on the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. We present comparative data, detailed experimental protocols, and visual workflows to aid researchers in the further investigation of this promising natural compound.
Comparative Performance Data
Due to the limited availability of specific quantitative data for isolated this compound, the following tables are constructed based on reported activities of total alkaloid extracts from Pandanus amaryllifolius and provide a hypothetical comparison with the well-established anti-inflammatory drug, Dexamethasone. These tables are intended to serve as a template for future experimental validation.
Table 1: Inhibition of NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | NF-κB Luciferase Reporter Activity (% Inhibition) | IC50 (µM) |
| This compound (Hypothetical) | 1 µM | 25% | 15 |
| 10 µM | 60% | ||
| 50 µM | 85% | ||
| Dexamethasone | 1 µM | 40% | 5 |
| 10 µM | 75% | ||
| 50 µM | 95% | ||
| Vehicle Control | - | 0% | - |
Table 2: Inhibition of STAT3 Phosphorylation in IL-6 Stimulated HeLa Cells
| Compound | Concentration | p-STAT3 (Tyr705) Levels (% of Control) | IC50 (µM) |
| This compound (Hypothetical) | 1 µM | 80% | 20 |
| 10 µM | 45% | ||
| 50 µM | 15% | ||
| STAT3 Inhibitor (e.g., Stattic) | 1 µM | 70% | 8 |
| 10 µM | 30% | ||
| 50 µM | 5% | ||
| Vehicle Control | - | 100% | - |
Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Total Alkaloid Extract (P. amaryllifolius) | 10 µg/mL | Reduced | Reduced |
| This compound (Hypothetical) | 10 µM | 350 | 450 |
| Dexamethasone | 10 µM | 200 | 250 |
| LPS Control | - | 1200 | 1500 |
| Untreated Control | - | <50 | <50 |
Note: Data for the total alkaloid extract is qualitative based on existing literature.[1][2] Data for this compound and Dexamethasone are hypothetical and for illustrative purposes.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling cascades. Based on studies of related natural products, the NF-κB and STAT3 pathways are probable targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Extracts from Pandanus species have been shown to inhibit this pathway by preventing the degradation of IκBα and the nuclear translocation of p65.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Alkaloids from Pandanus amaryllifolius and Pandanus tectorius from Vietnam and Their Anti-inflammatory Properties | Proceedings of the Bulgarian Academy of Sciences [proceedings.bas.bg]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. neliti.com [neliti.com]
- 5. media.neliti.com [media.neliti.com]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationships of Pandamarilactonine A
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between the structure of a natural product and its biological activity is paramount. This guide provides a comparative analysis of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius Roxb., and its analogs. We delve into its inhibitory effects on the formation of advanced glycation end products (AGEs) and amyloid-beta (Aβ) aggregation, both implicated in the pathology of Alzheimer's disease. While direct cytotoxicity and mechanistic data for this compound remain limited in publicly available literature, this guide synthesizes the existing data to illuminate its therapeutic potential and guide future research.
Comparative Biological Activities of this compound and Related Alkaloids
The therapeutic potential of this compound and its analogs has been primarily investigated in the context of neurodegenerative diseases, specifically focusing on their ability to inhibit key pathological processes. The following table summarizes the available quantitative data for the inhibition of Aβ peptide aggregation and AGEs formation. It is important to note that while this compound demonstrates significant activity, a comprehensive structure-activity relationship (SAR) is still emerging as more analogs are synthesized and tested.
| Compound | Inhibition of Aβ Aggregation (% at 100 µg/mL) | Inhibition of AGEs Formation (% at 100 µg/mL) | Inhibition of AGEs Formation (% at 50 µg/mL) |
| This compound | 74%[1] | 74%[1] | 50%[1] |
| Pandamarilactonine B | 63%[1] | 56%[1] | 34% |
| Pandanusine B | 66% | Not Reported | Not Reported |
Note: IC50 values are not available in the cited literature. The data represents the percentage of inhibition at the specified concentrations.
From this limited dataset, preliminary SAR observations suggest that the stereochemistry of the pyrrolidine ring and the substituents on the lactone rings likely play a crucial role in the observed biological activities. This compound consistently shows higher inhibitory activity compared to Pandamarilactonine B in both assays, indicating that the specific spatial arrangement of the functional groups is critical for target interaction.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are outlined below.
Inhibition of Advanced Glycation End Products (AGEs) Formation (BSA-Dextrose Model)
This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs, which are products of non-enzymatic reactions between sugars and proteins.
Materials:
-
Bovine Serum Albumin (BSA)
-
Dextrose
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (this compound and analogs)
-
Fluorometer
Protocol:
-
Prepare a solution of BSA (10 mg/mL) and dextrose (500 mM) in PBS.
-
Add the test compounds at various concentrations to the BSA-dextrose solution. A control group without any inhibitor should be included.
-
Incubate the mixtures in a sterile, dark environment at 37°C for 7 days.
-
After incubation, measure the fluorescence intensity of each sample using a fluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Fluorescence of control - Fluorescence of sample) / Fluorescence of control ] x 100
Inhibition of Amyloid-Beta (Aβ) Aggregation (Thioflavin T Assay)
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid aggregates.
Materials:
-
Aβ(1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds (this compound and analogs)
-
96-well black microplates
-
Plate reader with fluorescence detection
Protocol:
-
Prepare a stock solution of Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration.
-
Incubate the Aβ peptide solution with various concentrations of the test compounds in a 96-well black microplate at 37°C with continuous gentle agitation to promote aggregation. A control group without any inhibitor should be included.
-
At specified time intervals, add ThT solution to each well.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence intensity of the samples with that of the control.
Visualizing the Molecular Landscape: Pathways and Workflows
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.
Figure 1: Workflow of the in-vitro assays for biological activity.
While the precise molecular mechanisms of this compound are yet to be fully elucidated, its inhibitory effects on Aβ aggregation and AGEs formation suggest potential interactions with pathways central to neurodegeneration. The diagram below illustrates a hypothetical signaling cascade that could be modulated by these inhibitory activities.
References
Pandamarilactonine A: A Comparative Analysis of Efficacy Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of Pandamarilactonine A with a selection of standard antibiotics. The data presented is based on available in vitro studies, offering a quantitative and objective evaluation of its potential as a novel antimicrobial agent. This document summarizes key experimental data in structured tables, details the methodologies employed in these studies, and provides visualizations of potential antibacterial mechanisms.
Executive Summary
This compound, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has demonstrated notable in vitro antibacterial activity against clinically relevant pathogens. This guide presents a side-by-side comparison of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against those of standard antibiotics for Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. While this compound shows promise, particularly against P. aeruginosa, it is crucial to note that its specific mechanism of action has not yet been fully elucidated in published scientific literature. Furthermore, to date, no in vivo efficacy studies for this compound have been published.
Data Presentation: In Vitro Efficacy
The following tables summarize the MIC and MBC values for this compound and standard antibiotics against the specified American Type Culture Collection (ATCC) reference strains. These values are crucial for comparing the potency of these antimicrobial agents under controlled laboratory conditions.
Table 1: Comparative Efficacy against Pseudomonas aeruginosa ATCC 27853
| Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| This compound | 15.6 [1] | 31.25 [1] |
| Ciprofloxacin | 0.125 - 0.5 | 2 x MIC |
| Gentamicin | 2 - 4 | 16 - 32 x MIC |
| Meropenem | 0.25 | >512 |
Table 2: Comparative Efficacy against Staphylococcus aureus ATCC 25923
| Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| This compound | >500 | >500 |
| Oxacillin | Equal to MIC for most strains | Seldom >4 x MIC |
| Vancomycin | 1 - 2 | Equal to MIC for most strains |
| Linezolid | 1 - 4 | Not specified |
Table 3: Comparative Efficacy against Escherichia coli ATCC 25922
| Antimicrobial Agent | MIC (µg/mL) | MBC (µg/mL) |
| This compound | >500 | >500 |
| Ampicillin | 2 - 8 | Not specified |
| Ciprofloxacin | 0.004 - 0.015 | Not specified |
| Trimethoprim/Sulfamethoxazole | ≤0.5/9.5 | Not specified |
Experimental Protocols
The following section details the standardized methodologies used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity of this compound and standard antibiotics is primarily determined using the broth microdilution method.
1. Preparation of Materials:
-
Bacterial Strains: Standardized cultures of Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923, and Escherichia coli ATCC 25922 are grown in a suitable broth medium to a specific optical density.
-
Antimicrobial Agents: Stock solutions of this compound and standard antibiotics are prepared and serially diluted to achieve a range of concentrations.
-
Growth Medium: Mueller-Hinton Broth (MHB) is commonly used for susceptibility testing.
-
Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Broth Microdilution Assay:
-
A standardized inoculum of the bacterial suspension is added to each well of the microtiter plate.
-
Serial twofold dilutions of the antimicrobial agents are then added to the wells.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
3. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
4. Determination of MBC:
-
To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar (B569324) plate.
-
The plates are incubated for a further 18-24 hours.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.
Mandatory Visualization
Generalized Antibacterial Mechanisms of Alkaloids
While the specific molecular targets and signaling pathways of this compound have not been identified, the broader class of alkaloids, to which it belongs, is known to exert antibacterial effects through various general mechanisms. The following diagram illustrates these potential pathways. It is important to emphasize that this is a generalized representation and may not reflect the precise mechanism of this compound.
Caption: Generalized potential antibacterial mechanisms of action for the alkaloid class of compounds.
Experimental Workflow for MIC and MBC Determination
The following diagram outlines the key steps involved in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: A stepwise representation of the broth microdilution method for MIC and MBC determination.
References
In Silico Showdown: Pandamarilactonine A's Predicted Binding Affinity to DNA Gyrase Compared to Known Inhibitors
For Immediate Release
MANILA, Philippines – In the ongoing search for novel antimicrobial agents, the natural world remains a vital source of inspiration. Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, has demonstrated antimicrobial activity against Pseudomonas aeruginosa, a challenging multi-drug resistant pathogen. While the precise molecular target of this compound is yet to be experimentally confirmed, in silico analyses suggest a potential interaction with DNA gyrase, a crucial bacterial enzyme for DNA replication and a validated target for many antibiotics.
This guide presents a comparative analysis of the predicted binding affinity of this compound with that of established P. aeruginosa DNA gyrase inhibitors. The data presented herein is based on a standardized in silico molecular docking protocol, providing a theoretical framework for understanding the potential efficacy of this compound as a novel antibacterial candidate.
Comparative Binding Affinity Data
The following table summarizes the predicted and experimentally determined binding affinities of this compound and known inhibitors against Pseudomonas aeruginosa DNA gyrase. Binding affinity is a measure of the strength of the interaction between a ligand (drug) and its protein target; a lower value generally indicates a stronger interaction.
| Compound | Target Subunit | Binding Affinity (kcal/mol) | Method | Reference |
| This compound | GyrA (putative) | To be determined | Molecular Docking | - |
| Ciprofloxacin | GyrA | -6.98 ± 0.42 | Molecular Docking | [1] |
| Novobiocin | GyrB | Kd: 32 nM | Calorimetry | [2] |
| Novel Inhibitor (Compound 13) | GyrB | IC50: 2.2 µM | Enzyme Inhibition Assay | [3] |
Note: The binding affinity of this compound is yet to be determined and is presented here as a prospective value to be obtained through the described in silico protocol.
Experimental Protocols: In Silico Binding Affinity Prediction
The following protocol outlines a standardized methodology for predicting the binding affinity of a ligand, such as this compound, to a protein target, in this case, P. aeruginosa DNA gyrase, using molecular docking.
Objective: To predict the binding affinity and binding mode of this compound to the active site of Pseudomonas aeruginosa DNA gyrase subunit A.
Materials:
-
Software:
-
Molecular modeling software (e.g., AutoDock Tools, PyMOL, UCSF Chimera)
-
Molecular docking software (e.g., AutoDock Vina)
-
Ligand preparation software (e.g., ChemDraw, MarvinSketch)
-
-
Input Files:
-
3D structure of this compound (SDF or MOL2 format)
-
Crystal structure of Pseudomonas aeruginosa DNA gyrase subunit A (PDB format)
-
Methodology:
-
Protein Preparation: a. Obtain the 3D crystal structure of P. aeruginosa DNA gyrase subunit A from the Protein Data Bank (PDB). b. Remove water molecules and any co-crystallized ligands from the protein structure. c. Add polar hydrogen atoms and assign Kollman charges to the protein. d. Define the grid box for docking, ensuring it encompasses the known active site of the enzyme.
-
Ligand Preparation: a. Draw the 2D structure of this compound and convert it to a 3D structure. b. Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). c. Save the prepared ligand in a format compatible with the docking software.
-
Molecular Docking: a. Launch the molecular docking software (e.g., AutoDock Vina). b. Specify the prepared protein and ligand files as input. c. Configure the docking parameters, including the coordinates of the grid box and the exhaustiveness of the search. d. Run the docking simulation.
-
Analysis of Results: a. The docking software will generate multiple binding poses of the ligand within the protein's active site, each with a corresponding binding affinity score (in kcal/mol). b. The pose with the lowest binding energy is considered the most favorable. c. Visualize the best binding pose to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizing the In Silico Workflow
The following diagram illustrates the key steps involved in the in silico comparison of binding affinities.
This structured in silico approach provides a rapid and cost-effective preliminary assessment of the potential of this compound as a DNA gyrase inhibitor. The predicted binding affinity, in conjunction with the analysis of its binding mode, can guide further experimental validation and lead optimization efforts in the development of new antibiotics to combat multidrug-resistant bacteria.
References
Comparative Guide to the Synthesis and Biological Evaluation of Pandamarilactonine-A Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and biological evaluation of Pandamarilactonine-A analogues, a class of pyrrolidine (B122466) alkaloids isolated from Pandanus amaryllifolius. While research into the specific synthetic analogues of Pandamarilactonine-A and their biological activities is still emerging, this document compiles the available data on related compounds and extracts to offer insights into their potential as therapeutic agents. The information is presented to facilitate comparison and guide future research in this area.
Introduction to Pandamarilactonine-A
Pandamarilactonine-A is a naturally occurring alkaloid that, along with its isomers and derivatives, has garnered interest for its potential biological activities. The total synthesis of pandamarilactone-1 has been a key development, enabling the generation of Pandamarilactonines A-D.[1][2] This has opened avenues for the creation of various analogues to explore their structure-activity relationships.
Synthesis of Pandamarilactonine-A Analogues
The synthesis of Pandamarilactonine-A and its analogues typically involves multi-step processes. A notable total synthesis of pandamarilactone-1, which also yields Pandamarilactonines A-D, has been reported.[1][2] Further research has led to the isolation and structural elucidation of other analogues, including pandamarilactonine-C, -D, and -H, as well as norpandamarilactonine-A and -B. The stereochemistry of Pandamarilactonine-A and -B has also been revised based on synthetic studies.
A general workflow for the synthesis of these alkaloids can be summarized as follows:
Caption: A generalized workflow for the synthesis of Pandamarilactonine-A analogues.
Biological Evaluation: A Comparative Analysis
While specific quantitative data on the cytotoxicity of a wide range of synthetic Pandamarilactonine-A analogues against various cancer cell lines is limited in publicly available literature, existing studies on related extracts and compounds provide valuable preliminary insights.
Cytotoxicity and Antiproliferative Activity
Extracts from Pandanus species have demonstrated cytotoxic effects. For instance, an ethanolic extract of Pandanus amaryllifolius was found to induce apoptosis in the MDA-MB-231 human breast cancer cell line.[3] Studies on crude extracts of Pandanus tectorius have reported IC50 values against the KB (human epidermal carcinoma) cell line, indicating potential anticancer properties. However, it is important to note that these are crude extracts and the activity cannot be attributed to a single compound.
The table below summarizes the available data on the biological activity of Pandanus extracts and isolated compounds.
| Compound/Extract | Assay/Cell Line | Activity/IC50 Value | Reference |
| Pandanus amaryllifolius Ethanolic Extract | Apoptosis Induction in MDA-MB-231 cells | Induced apoptosis | |
| Pandamarilactonine A | Inhibition of Advanced Glycation End-products (AGEs) formation | 74% inhibition at 100 µg/mL | |
| Pandamarilactonine B | Inhibition of Advanced Glycation End-products (AGEs) formation | 56% inhibition at 100 µg/mL | |
| Pandanus tectorius n-Hexane Extract | Cytotoxicity against KB cell line | IC50: 45.33 µg/mL | |
| Stigmasta-4,22-dien-3-one (from P. tectorius) | Cytotoxicity against KB cell line | IC50: 88.96 µg/mL | |
| Pandanus foetidus Leaf Chloroform Fraction | Brine Shrimp Lethality Bioassay | LC50: 106.97 µg/mL | |
| Pandamarilactonine B (and other alkaloids) | Anti-inflammatory activity (inhibition of IL-6 and TNF-α) | Showed inhibitory activity |
Note: The data presented is for crude extracts and isolated natural products, not specifically for a series of synthetic Pandamarilactonine-A analogues. Further research is needed to establish a clear structure-activity relationship for synthetic derivatives.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of specific Pandamarilactonine-A analogues are not extensively reported. However, standard assays are typically employed. Below is a generalized protocol for a common cytotoxicity assay.
General Protocol for MTT Cytotoxicity Assay
This protocol outlines the general steps for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: A step-by-step workflow of a typical MTT assay for cytotoxicity evaluation.
Potential Signaling Pathways
The precise signaling pathways modulated by Pandamarilactonine-A and its analogues are not yet fully elucidated. However, the induction of apoptosis by P. amaryllifolius extracts suggests that these compounds may interact with key regulators of programmed cell death.
A plausible, though yet unconfirmed, signaling pathway for the induction of apoptosis by Pandamarilactonine-A analogues is presented below. This is a hypothetical model based on common apoptotic pathways and requires experimental validation.
Caption: A hypothetical intrinsic apoptosis pathway potentially activated by Pandamarilactonine-A analogues.
Conclusion and Future Directions
The synthesis and biological evaluation of Pandamarilactonine-A analogues represent a promising area of research for the development of new therapeutic agents. The available data, primarily from studies on crude extracts and a limited number of isolated natural products, suggest potential cytotoxic and anti-inflammatory activities. However, there is a clear need for systematic studies involving a broader range of synthetic analogues to establish definitive structure-activity relationships and to identify lead compounds with potent and selective biological activity.
Future research should focus on:
-
The synthesis of a diverse library of Pandamarilactonine-A analogues.
-
Comprehensive in vitro screening of these analogues against a panel of cancer cell lines to determine their IC50 values.
-
Detailed mechanistic studies to elucidate the specific signaling pathways modulated by the most active compounds.
-
In vivo studies to evaluate the efficacy and safety of promising lead candidates.
By addressing these research gaps, the full therapeutic potential of Pandamarilactonine-A analogues can be explored and potentially translated into novel treatments for various diseases.
References
Comparative Cytotoxicity of Pandamarilactonine-A and its Stereoisomers: A Research Framework
A definitive comparison of the cytotoxic effects of Pandamarilactonine-A and its stereoisomers remains an open area of scientific inquiry. Extensive literature searches did not yield specific quantitative data, such as IC50 values, directly comparing the cytotoxicity of Pandamarilactonine-A, -B, -C, and -D against cancer cell lines. While extracts of Pandanus amaryllifolius, the plant from which these alkaloids are isolated, have shown indications of biological activity, the specific contributions of each stereoisomer to any cytotoxic effects have not been detailed in publicly available research.[1]
This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for conducting such a comparative analysis. It outlines a standard experimental protocol for determining cytotoxicity and presents a plausible signaling pathway that may be involved, based on the known mechanisms of other cytotoxic alkaloids.
Hypothetical Data Presentation
To facilitate a direct comparison of cytotoxic activity, quantitative data should be summarized in a clear and structured format. The following table illustrates how such data, once generated, could be presented.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| Pandamarilactonine-A | MCF-7 (Breast) | MTT | 48 | Data | Data |
| A549 (Lung) | MTT | 48 | Data | Data | |
| HCT116 (Colon) | MTT | 48 | Data | Data | |
| Pandamarilactonine-B | MCF-7 (Breast) | MTT | 48 | Data | Data |
| A549 (Lung) | MTT | 48 | Data | Data | |
| HCT116 (Colon) | MTT | 48 | Data | Data | |
| Pandamarilactonine-C | MCF-7 (Breast) | MTT | 48 | Data | Data |
| A549 (Lung) | MTT | 48 | Data | Data | |
| HCT116 (Colon) | MTT | 48 | Data | Data | |
| Pandamarilactonine-D | MCF-7 (Breast) | MTT | 48 | Data | Data |
| A549 (Lung) | MTT | 48 | Data | Data | |
| HCT116 (Colon) | MTT | 48 | Data | Data | |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | Data | Data |
| (Positive Control) | A549 (Lung) | MTT | 48 | Data | Data |
| HCT116 (Colon) | MTT | 48 | Data | Data |
IC50 (half-maximal inhibitory concentration) values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. The Selectivity Index (SI) is typically calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancerous cell line, providing an indication of the compound's cancer-specific cytotoxicity.
Experimental Protocols
A standardized methodology is crucial for generating reproducible and comparable data. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is suitable for this type of study.[2][3][4][5]
MTT Cytotoxicity Assay Protocol
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., MCF-10A) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Pandamarilactonine-A and its stereoisomers, as well as a positive control (e.g., Doxorubicin), in dimethyl sulfoxide (B87167) (DMSO).
-
Create a series of dilutions of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative cytotoxicity experimental workflow.
Caption: Workflow for Comparative Cytotoxicity Analysis.
Potential Mechanism of Action: Intrinsic Apoptosis Pathway
Many cytotoxic alkaloids exert their anticancer effects by inducing apoptosis, or programmed cell death.[6][7][8][9] The intrinsic (or mitochondrial) pathway of apoptosis is a common mechanism. A simplified representation of this pathway is provided below.
Caption: Intrinsic Apoptosis Signaling Pathway.
In this proposed mechanism, the cytotoxic compound could induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c. Cytochrome c then binds to Apaf-1, activating Caspase-9, which in turn activates the executioner Caspase-3, leading to the dismantling of the cell and apoptotic death. Investigating the expression levels of these key proteins in response to treatment with Pandamarilactonine stereoisomers would be a critical step in elucidating their mechanism of action.
References
- 1. Recent Progress in the Chemistry of Pandanus Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation [mdpi.com]
- 7. Nuphar alkaloids induce very rapid apoptosis through a novel caspase-dependent but BAX/BAK-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: Validating In Silico Predictions of Pandamarilactonine A with In Vitro Evidence
A comprehensive analysis of computational forecasts and laboratory-based experimental data to elucidate the therapeutic potential of Pandamarilactonine A.
This guide provides a comparative analysis of in silico predictions and in vitro experimental data for this compound, an alkaloid isolated from Pandanus amaryllifolius. The aim is to offer researchers, scientists, and drug development professionals a clear overview of the current evidence supporting its potential therapeutic applications, primarily focusing on its roles in Alzheimer's disease and cancer. While computational studies have illuminated promising mechanisms of action, this guide critically assesses the extent to which these predictions have been substantiated by laboratory experiments.
In Silico Predictions vs. In Vitro Findings: A Comparative Overview
Computational models have predicted several potential mechanisms of action for this compound, including interactions with key signaling pathways implicated in cancer and neurodegenerative diseases. The following sections and tables summarize these predictions and the available in vitro data that either supports or has yet to validate these claims.
Anti-Alzheimer's Disease Activity
In silico studies have suggested that this compound has a strong binding affinity for amyloid-beta (Aβ) dodecameric structures, which are key pathological components in Alzheimer's disease. This prediction has been directly supported by in vitro experimental data.
Table 1: Comparison of In Silico Predictions and In Vitro Data for Anti-Alzheimer's Activity
| In Silico Prediction | In Vitro Experiment | Quantitative In Vitro Data | Status |
| High binding affinity to Aβ dodecameric structure | Thioflavin T (ThT) Assay | 74% inhibition of Aβ aggregation at 100 µg/mL | Validated |
Anti-Cancer Activity
In the context of cancer, in silico studies have pointed towards the modulation of critical signaling pathways such as PI3K-Akt, MAPK, and HIF-1 by this compound. However, direct in vitro validation of these specific predictions for the purified compound is currently lacking in the available scientific literature.
Research on the crude ethanol (B145695) extract of Pandanus amaryllifolius, the plant from which this compound is derived, has demonstrated pro-apoptotic effects in the MDA-MB-231 human breast cancer cell line. While this suggests a potential anti-cancer activity for the plant's constituents, it is not a direct validation of the activity of purified this compound or its specific effects on the predicted signaling pathways.
Table 2: In Vitro Anti-Cancer Activity of Pandanus amaryllifolius Ethanol Extract
| Cell Line | Assay | Key Findings | IC50 |
| MDA-MB-231 | Cell Cycle Analysis | G0/G1 phase arrest | 90 µg/mL |
| MDA-MB-231 | Annexin V Assay | Increased early and late apoptosis | 90 µg/mL |
| MDA-MB-231 | TUNEL Assay | Increased DNA fragmentation | 90 µg/mL |
Note: The data presented above is for a crude extract and not for purified this compound. Further research is required to attribute these effects specifically to this compound and to validate the in silico predicted mechanisms.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This protocol is a standard method for assessing the inhibition of amyloid-beta fibril formation.
-
Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL and incubated at room temperature for 1-2 hours to ensure monomerization. The HFIP is then evaporated under a gentle stream of nitrogen gas, and the resulting peptide film is stored at -20°C.
-
Aggregation Assay: The Aβ42 peptide film is reconstituted in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 2 mM and then diluted in phosphate-buffered saline (PBS) to a final concentration of 10 µM.
-
Inhibitor Addition: this compound is added to the Aβ42 solution at the desired concentrations (e.g., 100 µg/mL). A control with no inhibitor is also prepared.
-
Incubation: The mixture is incubated at 37°C for 24-48 hours with continuous agitation to promote fibril formation.
-
ThT Fluorescence Measurement: After incubation, an aliquot of the Aβ42 solution is mixed with Thioflavin T solution (final concentration of 5 µM in PBS).
-
Data Acquisition: Fluorescence intensity is measured using a fluorescence spectrophotometer with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm. A decrease in fluorescence intensity in the presence of the inhibitor compared to the control indicates inhibition of Aβ aggregation.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: MDA-MB-231 cells are cultured in appropriate media and treated with the Pandanus amaryllifolius ethanol extract at its IC50 concentration (90 µg/mL) for a specified period (e.g., 24, 48 hours). Control cells are treated with the vehicle (e.g., DMSO).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: MDA-MB-231 cells are grown on coverslips and treated with the Pandanus amaryllifolius ethanol extract as described for the Annexin V assay.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.
-
TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: The coverslips are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways and experimental workflows discussed in this guide.
Caption: Predicted signaling pathways targeted by this compound.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Pandamarilactonine A
Absence of specific safety data for Pandamarilactonine A necessitates a cautious, risk-based approach to its handling and disposal. All researchers, scientists, and drug development professionals must treat this novel compound as potentially hazardous. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste, grounded in established laboratory safety principles for uncharacterized substances.
Core Safety and Handling Precautions
Given that a specific Safety Data Sheet (SDS) for this compound is not available, all personnel must adhere to stringent safety protocols based on the general hazards associated with its chemical classes—alkaloids and lactones. Many alkaloids exhibit significant biological activity and potential toxicity, while some lactones can be irritants or sensitizers.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves are mandatory. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles must be worn. |
| Lab Coat | A standard laboratory coat is required to prevent skin contact. |
| Respiratory | All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation. |
**Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in compliance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, vials), solutions, and personal protective equipment (PPE), in a dedicated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known potential hazards (e.g., "Potentially Toxic Alkaloid," "Bioactive Compound").
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Maintain a log of the accumulated waste.
-
-
Consultation with Environmental Health and Safety (EHS):
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office with all available information about the compound, including its chemical class (alkaloid, lactone) and that its toxicological properties have not been fully characterized.
-
-
Decontamination of Laboratory Equipment:
-
Thoroughly decontaminate all non-disposable laboratory equipment (e.g., glassware, spatulas) that has come into contact with this compound.
-
A recommended decontamination procedure involves rinsing the equipment with a suitable organic solvent (such as ethanol (B145695) or acetone) to dissolve any residue, followed by a thorough washing with soap and water.
-
Collect the initial solvent rinse as hazardous waste and dispose of it in the designated this compound waste container.
-
Chemical and Physical Properties
Limited quantitative data for this compound is available in the public domain. The following table summarizes its basic chemical identifiers.
| Property | Value |
| Chemical Class | Alkaloid, Lactone |
| Source | Isolated from the leaves and roots of Pandanus amaryllifolius.[1][2] |
| Molecular Formula | C10H13NO3 |
| Biological Activity | Antimicrobial activity against Pseudomonas aeruginosa.[3][4] |
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isolation of pandamarilactonine-H from the roots of Pandanus amaryllifolius and synthesis of epi-pandamarilactonine-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
